molecular formula C11H11NOS B1284499 4-[(2-Furylmethyl)thio]aniline CAS No. 869943-49-7

4-[(2-Furylmethyl)thio]aniline

Cat. No.: B1284499
CAS No.: 869943-49-7
M. Wt: 205.28 g/mol
InChI Key: AZVAAZQIUQJVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Furylmethyl)thio]aniline is a useful research compound. Its molecular formula is C11H11NOS and its molecular weight is 205.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-ylmethylsulfanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVAAZQIUQJVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587939
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869943-49-7
Record name 4-{[(Furan-2-yl)methyl]sulfanyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core.

Abstract

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 4-[(2-Furylmethyl)thio]aniline (CAS No. 869943-49-7). This molecule is a valuable heterocyclic building block, integrating the pharmacologically significant aniline thioether and furan motifs. Such structures are of considerable interest to researchers in drug discovery and materials science, where the furan ring can serve as a versatile bioisostere for phenyl groups, and the aniline moiety provides a reactive handle for further chemical elaboration.[1][2] This document offers a robust, step-by-step synthetic procedure via nucleophilic substitution, explains the scientific rationale behind key experimental choices, and outlines a complete analytical workflow for structural elucidation and purity verification. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of this and structurally related compounds.

Introduction: Strategic Importance of the Furan-Aniline Scaffold

The convergence of furan and aniline functionalities within a single molecular framework presents a compelling starting point for the development of novel chemical entities. Anilines and their derivatives are foundational components in a vast number of approved pharmaceuticals, prized for their ability to engage in critical hydrogen bonding and aromatic interactions with biological targets.[3][4] Concurrently, the furan ring is a prominent heterocycle in medicinal chemistry, recognized for its distinct electronic properties and metabolic profile compared to a simple benzene ring, which can be leveraged to fine-tune a compound's pharmacokinetic and pharmacodynamic properties.[1]

The target molecule, this compound, combines these two privileged scaffolds through a flexible thioether linkage. The primary amine group serves as a versatile point for derivatization, enabling the generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides the foundational knowledge to synthesize, purify, and rigorously characterize this compound, ensuring its quality for downstream applications.

Synthetic Strategy and Mechanistic Rationale

The formation of an aryl thioether bond is the central transformation in this synthesis. While numerous methods exist for C-S bond formation, including transition-metal-catalyzed cross-couplings, a classical and highly efficient approach is the S-alkylation of a thiophenol.[5] This method is selected for its operational simplicity, high atom economy, and the use of readily available, cost-effective reagents.

The chosen strategy involves the reaction of 4-aminothiophenol with 2-(chloromethyl)furan in the presence of a suitable base.

Reaction Rationale: The reaction proceeds via an SN2 mechanism. The thiol proton of 4-aminothiophenol is weakly acidic. A base is required to deprotonate the thiol, generating the more potent nucleophile, the thiophenolate anion. This anion then attacks the electrophilic carbon of the C-Cl bond in 2-(chloromethyl)furan, displacing the chloride leaving group to form the desired thioether bond. The choice of a moderately strong base like sodium hydroxide is critical; it is strong enough to deprotonate the thiol but not the aniline amine, ensuring regioselective alkylation at the sulfur atom.

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

3.1 Materials and Reagents

ReagentCAS NumberMolecular FormulaPurity
4-Aminothiophenol1193-02-8C₆H₇NS≥97%
2-(Chloromethyl)furan623-06-3C₅H₅ClO≥98%
Sodium Hydroxide (NaOH)1310-73-2NaOH≥98%
Ethanol (Absolute)64-17-5C₂H₅OH≥99.5%
Ethyl Acetate141-78-6C₄H₈O₂HPLC Grade
Hexane110-54-3C₆H₁₄HPLC Grade
Deionized Water7732-18-5H₂O-
Anhydrous Magnesium Sulfate7487-88-9MgSO₄-
Silica Gel7631-86-9SiO₂60 Å, 230-400 mesh

3.2 Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

3.3 Synthetic Procedure

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminothiophenol (1.25 g, 10 mmol) in 25 mL of absolute ethanol. Stir until a clear solution is formed.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (0.40 g, 10 mmol) in 10 mL of deionized water. Cool the solution to room temperature. Add the NaOH solution dropwise to the ethanolic solution of 4-aminothiophenol. A slight color change may be observed as the thiophenolate forms.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice-water bath. Dissolve 2-(chloromethyl)furan (1.17 g, 10 mmol) in 5 mL of ethanol and add it to a dropping funnel. Add the 2-(chloromethyl)furan solution dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The starting 4-aminothiophenol should be consumed, and a new, less polar spot corresponding to the product should appear (visualize under UV light).

  • Work-up: Once the reaction is complete, reduce the volume of ethanol by approximately half using a rotary evaporator. Add 50 mL of deionized water to the residue. The product may precipitate or form an oil.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash them with deionized water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow or brown oil/solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 25%). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound.

3.4 Safety Precautions

  • Work in a well-ventilated fume hood.

  • 4-Aminothiophenol has a strong, unpleasant odor.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Sodium hydroxide is corrosive; handle with care.

Characterization and Structural Elucidation

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

4.1 Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁NOS[6]
Molecular Weight205.28 g/mol [6][7]
AppearanceExpected: Yellow to brown oil or low-melting solid-

4.2 Spectroscopic Data (Predicted)

The following data are predicted based on the known spectroscopic properties of aniline, furan, and thioether moieties.[8][9][10]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25d, J ≈ 8.5 Hz2HH-2, H-6 (Aniline)Protons ortho to the electron-donating thioether group.
~7.20dd, J ≈ 1.8, 0.8 Hz1HH-5 (Furan)Furan proton adjacent to the oxygen atom.
~6.65d, J ≈ 8.5 Hz2HH-3, H-5 (Aniline)Protons ortho to the strongly electron-donating amino group.
~6.25dd, J ≈ 3.2, 1.8 Hz1HH-4 (Furan)Central furan proton.
~6.10d, J ≈ 3.2 Hz1HH-3 (Furan)Furan proton adjacent to the methylene bridge.
~4.05s2H-S-CH₂ -Methylene protons adjacent to sulfur and the furan ring.
~3.75br s2H-NH₂ Primary amine protons; chemical shift can vary with concentration.

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~153.0C-5' (Furan)Carbon of the furan ring attached to the methylene group.
~145.5C-4 (Aniline)Carbon bearing the amino group; strongly shielded.
~142.0C-2' (Furan)Furan carbon adjacent to oxygen.
~134.0C-2, C-6 (Aniline)Carbons ortho to the thioether group.
~118.0C-1 (Aniline)Carbon bearing the thioether group.
~115.5C-3, C-5 (Aniline)Carbons ortho to the amino group.
~110.5C-4' (Furan)Furan carbon.
~107.0C-3' (Furan)Furan carbon.
~30.0-S-CH₂ -Methylene carbon; shielded by sulfur.

FT-IR (KBr Pellet, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3450-3350Medium, Sharp (Doublet)N-H StretchCharacteristic of a primary amine (-NH₂).[9]
3120-3000Medium-WeakAromatic C-H StretchC-H vibrations of the aniline and furan rings.
2950-2850WeakAliphatic C-H StretchC-H vibrations of the -CH₂- group.
~1620StrongN-H Bend (Scissoring)Deformation vibration of the primary amine.[9]
~1590, ~1500Strong-MediumAromatic C=C StretchRing stretching vibrations of the aniline ring.
~1270StrongAromatic C-N StretchCharacteristic of aromatic amines.[11]
~1015StrongFuran Ring VibrationTypical C-O-C stretching of the furan ring.
~700MediumC-S StretchCarbon-sulfur bond vibration.

4.3 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and provides structural information through fragmentation analysis.

  • Expected Molecular Ion (EI-MS): [M]⁺ at m/z = 205.

  • Rationale: This corresponds to the molecular weight of C₁₁H₁₁NOS.[6]

  • Predicted Fragmentation Pattern: The most likely initial fragmentation is the benzylic cleavage of the S-CH₂ bond, which is typically a favored pathway for thioethers.

Caption: Predicted major fragmentation pathway in EI-Mass Spectrometry.

4.4 Analytical Workflow for Quality Control

A standardized workflow ensures the identity, purity, and integrity of the synthesized compound before its use in further applications.

Analytical_Workflow synthesis Synthesis & Work-up purification Column Chromatography synthesis->purification identity Structural Confirmation purification->identity purity Purity Assessment identity->purity nmr NMR (¹H, ¹³C) identity->nmr ir FT-IR identity->ir ms Mass Spec. identity->ms final Qualified Compound (>95% Purity) purity->final hplc HPLC purity->hplc tlc TLC purity->tlc

Caption: Standardized workflow for synthesis and quality control.

Applications in Research and Development

This compound is not an end-product but a versatile intermediate. Its value lies in the strategic placement of its functional groups:

  • Primary Amine: This group is a key synthetic handle. It can undergo a wide range of reactions, including acylation to form amides, reductive amination to form secondary amines, or diazotization to introduce other functional groups. This allows for the rapid generation of diverse compound libraries for screening.

  • Thioether Linkage: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone. These transformations dramatically alter the electronic and steric properties of the molecule, providing another avenue for modifying biological activity.

  • Furan Ring: The furan can participate in electrophilic substitution reactions or Diels-Alder cycloadditions, enabling further structural diversification.

Given the prevalence of aniline and furan cores in oncology and infectious disease research, this compound is an excellent starting point for developing novel kinase inhibitors, receptor antagonists, or antimicrobial agents.[1][12]

Conclusion

This guide has detailed a reliable and straightforward synthesis of this compound from common starting materials. The causality behind the chosen synthetic strategy and experimental steps has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive characterization framework has been established, outlining the expected spectroscopic signatures from NMR, FT-IR, and mass spectrometry. By following this integrated approach of synthesis and rigorous analysis, researchers can confidently prepare high-purity this compound, a valuable and versatile scaffold for advancing programs in drug discovery and chemical biology.

References

Spectroscopic Analysis of 4-[(2-Furylmethyl)thio]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-[(2-Furylmethyl)thio]aniline. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 869943-49-7[1]

  • Molecular Formula: C₁₁H₁₁NOS[1]

  • Molecular Weight: 205.28 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25d, J ≈ 8.5 Hz2HH-2, H-6 (Aniline)
~6.65d, J ≈ 8.5 Hz2HH-3, H-5 (Aniline)
~7.30dd, J ≈ 1.8, 0.8 Hz1HH-5' (Furan)
~6.28dd, J ≈ 3.2, 1.8 Hz1HH-4' (Furan)
~6.15d, J ≈ 3.2 Hz1HH-3' (Furan)
~4.00s2H-S-CH₂-
~3.70br s2H-NH₂
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~146.0C-4 (Aniline)
~135.0C-2, C-6 (Aniline)
~116.0C-3, C-5 (Aniline)
~118.0C-1 (Aniline)
~152.0C-2' (Furan)
~142.0C-5' (Furan)
~110.5C-4' (Furan)
~108.0C-3' (Furan)
~30.0-S-CH₂-
Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3250Medium, BroadN-H stretch (asymmetric and symmetric)
3120 - 3000MediumAromatic C-H stretch
2950 - 2850WeakAliphatic C-H stretch
~1620StrongN-H bend (scissoring)
1600, 1500Medium-StrongAromatic C=C stretch
~1250StrongAromatic C-N stretch
1150 - 1000MediumFuran ring C-O stretch
~740StrongC-S stretch
Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted IntensityAssignment
205High[M]⁺ (Molecular Ion)
124Medium[M - C₅H₅O]⁺
81Very High[C₅H₅O]⁺ (Furfuryl cation)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the S-alkylation of 4-aminothiophenol with furfuryl chloride.

Materials:

  • 4-Aminothiophenol

  • Furfuryl chloride

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-aminothiophenol (1 equivalent) in ethanol.

  • Add an aqueous solution of sodium hydroxide (1 equivalent) to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

  • Slowly add furfuryl chloride (1 equivalent) to the reaction mixture.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Add distilled water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product 4-Aminothiophenol 4-Aminothiophenol Reaction S-Alkylation (Room Temperature) 4-Aminothiophenol->Reaction Furfuryl_chloride Furfuryl chloride Furfuryl_chloride->Reaction NaOH NaOH NaOH->Reaction Ethanol Ethanol Ethanol->Reaction Target_Molecule This compound Reaction->Target_Molecule

Caption: Proposed synthesis of this compound.

Spectroscopic Analysis Workflow

G Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

Unveiling the Structural Characteristics of 4-[(2-Furylmethyl)thio]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the structural characteristics of the compound 4-[(2-Furylmethyl)thio]aniline. While a definitive crystal structure determined by X-ray crystallography is not publicly available in the reviewed scientific literature and databases, this document provides essential physicochemical data. Furthermore, it outlines detailed, generalized experimental protocols for the synthesis of aryl sulfides, the chemical class to which the target molecule belongs, and for the crystallization of small organic molecules, a critical step for future structural elucidation. These methodologies are supplemented with workflow diagrams to provide a clear visual representation of the experimental processes.

Physicochemical Properties of this compound

Despite the absence of a solved crystal structure, fundamental physicochemical data for this compound has been reported. This information is crucial for its handling, characterization, and use in further research.

PropertyValue
CAS Number 869943-49-7[1]
Molecular Formula C₁₁H₁₁NOS[1]
Molecular Weight 205.28 g/mol [1]

Synthesis of this compound: A Generalized Protocol

The synthesis of this compound can be achieved through a nucleophilic substitution reaction, a common method for the formation of aryl sulfides. The following is a generalized experimental protocol based on standard synthetic methodologies for this class of compounds.

Experimental Protocol: Synthesis of Aryl Sulfides

This protocol describes a transition-metal-catalyzed cross-coupling reaction, a widely used and effective method for forming C-S bonds.[2][3][4]

Materials:

  • 4-Aminothiophenol

  • 2-(Chloromethyl)furan or 2-(Bromomethyl)furan

  • Palladium or Copper catalyst (e.g., Pd(OAc)₂, CuI)

  • A suitable phosphine ligand (e.g., Xantphos, dppf) if using a palladium catalyst

  • A base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminothiophenol, the palladium or copper catalyst, and the phosphine ligand (if applicable).

  • Addition of Reagents: Add the anhydrous solvent, followed by the base. Stir the mixture for a few minutes to ensure homogeneity.

  • Addition of Electrophile: Add 2-(halomethyl)furan to the reaction mixture dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

  • Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis Workflow Diagram

Synthesis_Workflow reagents Reagents: 4-Aminothiophenol 2-(Halomethyl)furan Catalyst, Ligand, Base setup Reaction Setup (Inert Atmosphere) reagents->setup reaction Heating and Stirring (80-120 °C, 12-24h) setup->reaction workup Aqueous Work-up (Extraction & Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Crystallization of this compound: A Generalized Protocol

To determine the crystal structure of a compound, it is first necessary to grow high-quality single crystals. The following is a generalized protocol for the crystallization of a small organic molecule like this compound.

Experimental Protocol: Small Molecule Crystallization

The choice of solvent and technique is critical and often requires screening of several conditions.[5][6][7][8]

Materials:

  • Purified this compound

  • A selection of analytical grade solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone)

  • Small vials or test tubes

  • Heating block or water bath

  • Filtration apparatus (e.g., syringe filter)

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal solvent for recrystallization will dissolve the compound when hot but not when cold.

  • Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Hot Filtration (if necessary): If any insoluble impurities are present, filter the hot solution through a pre-warmed filter into a clean container.

  • Crystal Growth: Allow the hot solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process should be as slow as possible (e.g., by placing the container in a Dewar of hot water). If no crystals form, the following techniques can be tried:

    • Slow Evaporation: Loosely cover the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a small vial containing the dissolved compound inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: If crystals do not form at room temperature, place the vial in a refrigerator or freezer.

  • Isolation of Crystals: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of the cold solvent.

  • Drying: Gently dry the crystals, for example, by dabbing them with filter paper or under a gentle stream of inert gas. Avoid aggressive drying methods that could damage the crystal lattice.

Crystallization Workflow Diagramdot

Crystallization_Workflow start Purified Compound sol_screen Solvent Screening start->sol_screen prep_sol Prepare Saturated Hot Solution sol_screen->prep_sol filtration Hot Filtration (optional) prep_sol->filtration growth Crystal Growth (Cooling/Evaporation/ Vapor Diffusion) filtration->growth crystals Single Crystals growth->crystals xray X-ray Diffraction crystals->xray

References

Technical Guide: Physicochemical Properties of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 4-[(2-Furylmethyl)thio]aniline. Despite a comprehensive search of scientific literature and chemical databases, a complete experimental profile for this compound is not publicly available. This document presents the confirmed molecular formula and weight and discusses the general characteristics of related furan and thioaniline compounds to offer a predictive context for its potential properties and biological activities.

Core Physicochemical Data

A thorough search for experimental data on this compound revealed limited information. The following data has been confirmed from chemical suppliers.[1]

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
CAS Number 869943-49-7Santa Cruz Biotechnology[1]
Molecular Formula C₁₁H₁₁NOSSanta Cruz Biotechnology[1]
Molecular Weight 205.28 g/mol Santa Cruz Biotechnology[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols

Specific experimental protocols for the synthesis and characterization of this compound are not detailed in the currently available scientific literature. However, a general approach to its synthesis can be inferred from procedures for analogous compounds.

A plausible synthetic route could involve the reaction of 4-aminothiophenol with 2-(chloromethyl)furan or 2-furfuryl bromide. This nucleophilic substitution reaction would lead to the formation of the desired thioether linkage. The reaction would likely be carried out in the presence of a base to deprotonate the thiol group of 4-aminothiophenol, enhancing its nucleophilicity.

Workflow for a Postulated Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-aminothiophenol 4-aminothiophenol Reaction Reaction 4-aminothiophenol->Reaction 2-(halomethyl)furan 2-(Chloromethyl)furan or 2-Furfuryl bromide 2-(halomethyl)furan->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product Purification Purification Product->Purification Characterization Characterization Purification->Characterization

Caption: Postulated synthetic workflow for this compound.

Characterization of the synthesized product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been identified, the structural motifs present in the molecule, namely the furan ring and the thioaniline core, are found in various biologically active compounds.

  • Furan Derivatives: Compounds containing a furan moiety are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Thioaniline Derivatives: The thioaniline scaffold is also a component of numerous compounds with diverse biological effects. The sulfur atom can play a crucial role in receptor binding and metabolic processes.

Given these general activities, it is plausible that this compound could be investigated for similar biological effects. Any potential mechanism of action would need to be elucidated through dedicated biological assays. Without experimental data, any discussion of its impact on specific signaling pathways would be purely speculative.

Logical Relationship for Investigating Biological Activity:

G Compound This compound Assays In vitro / In vivo Biological Assays Compound->Assays is subjected to Activity Identified Biological Activity (e.g., antimicrobial, anticancer) Assays->Activity to identify Mechanism Mechanism of Action Studies Activity->Mechanism prompts Pathway Identification of Affected Signaling Pathways Mechanism->Pathway to elucidate

Caption: Logical workflow for the biological evaluation of this compound.

Conclusion

This technical guide consolidates the limited available information on the physicochemical properties of this compound. The lack of comprehensive experimental data highlights a significant knowledge gap for this particular compound. Further research is required to determine its physical and chemical properties, establish robust synthetic and analytical methods, and explore its potential biological activities and mechanisms of action. The information provided herein serves as a foundational reference for researchers and professionals interested in this molecule and its potential applications.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, specific experimental data on the thermal stability and decomposition of 4-[(2-Furylmethyl)thio]aniline is not available in the public domain. This guide will, therefore, provide a foundational understanding of the methodologies used to assess the thermal stability of related aniline and thioether compounds and outline a prospective experimental approach for characterizing this compound.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science.[1] Its structure, featuring a furan ring, a thioether linkage, and an aniline moiety, suggests a complex thermal behavior that is critical to understand for its synthesis, purification, storage, and application, particularly in drug development where thermal stability is a key parameter. This document outlines the standard experimental techniques and theoretical considerations for evaluating the thermal stability and decomposition pathways of this compound.

Core Concepts in Thermal Analysis

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. Key analytical techniques to investigate this include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, the presence of volatile components, and the composition of the material. A typical TGA curve shows mass loss in one or more steps, with the onset temperature of each step indicating the initiation of a decomposition event.[2][3][4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and exothermic or endothermic decomposition processes.[5][6] For instance, a DSC thermogram of a related compound, polyaniline, shows an endothermic step that can extend up to 150°C due to the elimination of moisture and other impurities.[5]

Prospective Experimental Protocols for this compound

While specific data for this compound is unavailable, a comprehensive thermal analysis would involve the following detailed experimental protocols.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the decomposition temperature range and mass loss profile of this compound.

  • Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q50 or similar).

  • Methodology:

    • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Conduct the experiment under a controlled atmosphere, typically an inert gas like nitrogen (to study thermal decomposition) and an oxidative atmosphere like air (to study thermo-oxidative decomposition).

    • Record the mass loss as a function of temperature. The resulting TGA curve will show the onset and completion temperatures of decomposition.

Differential Scanning Calorimetry (DSC)
  • Objective: To identify melting point, phase transitions, and the enthalpy of decomposition of this compound.

  • Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q2000 or similar).[6]

  • Methodology:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • To erase the thermal history, heat the sample to a temperature above its expected melting point, hold for a few minutes, and then cool it down.[6]

    • Perform a second heating scan at a controlled rate (e.g., 10°C/min) over a temperature range relevant to the compound's expected stability.

    • Record the heat flow as a function of temperature. Endothermic peaks will indicate melting, while exothermic peaks may indicate decomposition or crystallization.

Evolved Gas Analysis (EGA)
  • Objective: To identify the gaseous products evolved during the decomposition of this compound.

  • Instrumentation: TGA coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

  • Methodology:

    • Perform a TGA experiment as described in section 3.1.

    • The gas evolved from the TGA furnace is continuously transferred to the MS or FTIR for analysis.

    • The mass spectrum or IR spectrum of the evolved gases is recorded as a function of temperature, allowing for the identification of decomposition products.

Expected Thermal Behavior and Decomposition Pathways

Based on the structure of this compound, the following decomposition pathways can be hypothesized. The initial decomposition is likely to involve the cleavage of the weakest bonds in the molecule.

A logical workflow for investigating the thermal decomposition of this compound is presented below.

G Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation Sample This compound TGA TGA (Thermogravimetric Analysis) Sample->TGA DSC DSC (Differential Scanning Calorimetry) Sample->DSC EGA EGA (TGA-MS/FTIR) TGA->EGA Decomposition_Temp Decomposition Temperature TGA->Decomposition_Temp Mass_Loss Mass Loss Profile TGA->Mass_Loss Thermal_Transitions Melting Point / Phase Transitions DSC->Thermal_Transitions Decomposition_Products Identification of Gaseous Products EGA->Decomposition_Products Decomposition_Pathway Proposed Decomposition Pathway Mass_Loss->Decomposition_Pathway Thermal_Transitions->Decomposition_Pathway Decomposition_Products->Decomposition_Pathway G Hypothetical Decomposition Pathway cluster_0 Reactant cluster_1 Initial Decomposition Products cluster_2 Further Decomposition Reactant This compound Fragment1 Furan-2-ylmethanethiol Reactant->Fragment1 C-N cleavage Fragment2 Aniline Radical Reactant->Fragment2 C-S cleavage Fragment3 4-Aminophenylthiyl Radical Reactant->Fragment3 C-S cleavage Fragment4 Furfuryl Radical Reactant->Fragment4 C-S cleavage Small_Molecules Smaller Volatile Molecules (e.g., CO, H2S, NH3) Fragment1->Small_Molecules Fragment2->Small_Molecules Fragment3->Small_Molecules Fragment4->Small_Molecules

References

A Technical Guide to the Solubility of 4-[(2-Furylmethyl)thio]aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7) is an organic molecule featuring an aniline group, a thioether linkage, and a furan ring.[1][2] Its molecular formula is C₁₁H₁₁NOS, and it has a molecular weight of 205.28 g/mol .[1] The structural characteristics of this compound—namely the presence of both polar (aniline) and non-polar (furan ring, thioether) moieties—suggest a varied solubility profile in different organic solvents. The "like dissolves like" principle predicts that its solubility will be influenced by the polarity, hydrogen bonding capability, and cohesive energy density of the solvent.

Due to a lack of specific published solubility data for this compound, this guide provides a standardized, best-practice methodology for researchers to determine its solubility in a range of common organic solvents.

Generalized Experimental Protocol for Solubility Determination

The following protocol describes the widely used isothermal equilibrium method for determining the solubility of a solid compound in an organic solvent.

2.1. Materials and Equipment

  • Solute: High-purity this compound (solid)

  • Solvents: A range of analytical grade organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

  • Equipment:

    • Analytical balance (±0.0001 g)

    • Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1 K)

    • Multiple sealed vials or flasks

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (e.g., 0.45 µm PTFE)

2.2. Experimental Procedure

  • Preparation of Supersaturated Solutions: An excess amount of solid this compound is added to a known volume or mass of each selected organic solvent in a series of sealed vials. This ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.). The mixtures are agitated for a sufficient period (typically 24-72 hours) to ensure that solid-liquid equilibrium is achieved. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, the vials are allowed to stand undisturbed at the experimental temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. Subsequently, the suspensions are centrifuged to facilitate the complete separation of the solid and liquid phases.

  • Sampling and Dilution: A known volume of the clear supernatant (saturated solution) is carefully withdrawn using a pre-warmed or pre-cooled syringe to the experimental temperature. The syringe should be fitted with a filter to prevent any solid particles from being transferred. The withdrawn sample is then immediately diluted with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) in a volumetric flask.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, most commonly HPLC. A calibration curve is prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility: The mole fraction solubility (x) can be calculated using the following equation:

    x = (m₁/M₁) / [(m₁/M₁) + (m₂/M₂)]

    where:

    • m₁ and M₁ are the mass and molar mass of the solute, respectively.

    • m₂ and M₂ are the mass and molar mass of the solvent, respectively.

    Solubility can also be expressed in other units such as mass fraction or grams per 100 g of solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow start Start preparation Preparation of Supersaturated Solutions (Excess solute in known solvent volume) start->preparation equilibration Equilibration (Thermostatic shaker at constant T) preparation->equilibration separation Phase Separation (Settling and Centrifugation) equilibration->separation sampling Sampling and Dilution (Filtered supernatant diluted) separation->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis calculation Solubility Calculation (Mole fraction, mass fraction, etc.) analysis->calculation end_node End calculation->end_node

Caption: Experimental workflow for solubility determination.

Expected Solubility Behavior

Based on the chemical structure of this compound, the following solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The aniline group can form hydrogen bonds with these solvents, which may lead to moderate to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Dipole-dipole interactions between the solute and these solvents are expected to result in significant solubility.

  • Non-polar Solvents (e.g., Toluene, Hexane): The presence of the furan ring and the overall molecular structure may allow for some solubility in non-polar solvents, although it is likely to be lower than in polar solvents. The aniline group will limit solubility in very non-polar solvents like hexane.

It is important to experimentally verify these predictions as intermolecular forces in the solid state also play a crucial role in determining solubility.

Data Presentation

While no specific data is available for this compound, the experimentally determined solubility data should be organized into a clear and concise table for easy comparison. An example of such a table is provided below.

SolventTemperature (K)Mole Fraction (x)Mass Fraction (w)g / 100g Solvent
Methanol298.15DataDataData
303.15DataDataData
Ethanol298.15DataDataData
303.15DataDataData
Acetone298.15DataDataData
303.15DataDataData
...............

Conclusion

This technical guide has outlined the necessary steps for a comprehensive study of the solubility of this compound in various organic solvents. Although quantitative data is not currently present in the public domain, the provided experimental protocol and workflow diagram offer a solid foundation for researchers to generate this crucial data. Such information is invaluable for the effective development and application of this compound in scientific and industrial settings.

References

Biological Activity Screening of 4-[(2-Furylmethyl)thio]aniline Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct and extensive research on the biological activity of 4-[(2-Furylmethyl)thio]aniline derivatives is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the biological activities of structurally related furan-containing compounds, including those with thioether and aniline-like moieties. The experimental protocols and potential mechanisms of action described herein are representative of those commonly used for screening similar small molecules and should be adapted and validated for the specific derivatives of interest.

The furan nucleus is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1][2][3] The incorporation of a thioether linkage and an aniline moiety, as in the case of this compound derivatives, presents a promising avenue for the development of novel therapeutic agents. This technical guide provides an in-depth look at the potential biological activities of this class of compounds, drawing parallels from closely related structures, and outlines the methodologies for their screening.

Potential Biological Activities and Data from Related Compounds

Derivatives of furan have been extensively studied for various bioactivities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][4][5] The data presented below is for structurally related compounds and serves as a predictive baseline for the potential activities of this compound derivatives.

Furan derivatives have shown notable activity against a range of bacterial and fungal pathogens.[2][6][7] The introduction of a thioether and an aromatic amine could modulate this activity.

Table 1: Antimicrobial Activity of Structurally Related Furan Derivatives

Compound ClassTest OrganismActivity MetricValueReference
5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivativesStaphylococcus aureus ATCC 25923MICModerate Activity[6]
Carbamothioyl-furan-2-carboxamide derivativesStaphylococcus aureusMIC270 µg/mL[1]
Carbamothioyl-furan-2-carboxamide derivativesEscherichia coliMIC300 µg/mL[1]
Carbamothioyl-furan-2-carboxamide derivativesFungal strainsMIC120.7–190 µg/mL[1]
4-(5-Aryl-2-furoyl)morpholinesStaphylococcus aureus ATCC 43300Growth Inhibition27.6–54.9%[7]
4-[(5-Aryl-2-furyl)carbonothioyl]morpholinesCryptococcus neoformans ATCC 208821Growth Inhibition85.1–100.7%[7]

The cytotoxic potential of furan-containing compounds against various cancer cell lines has been a subject of significant research.[4][8][9]

Table 2: Anticancer Activity of Structurally Related Furan Derivatives

Compound ClassCell LineActivity MetricValueReference
Carbamothioyl-furan-2-carboxamide derivativesHepG2 (Hepatocellular carcinoma)% Cell Viability (at 20 µg/mL)33.29%[1]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMDA-MB-231 (Breast cancer)IC50Not specified, but significant inhibition[4]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinonesMCF-7 (Breast cancer)IC50Not specified, but significant inhibition[4]
3-(furan-2-yl)pyrazolyl hybrid chalconesA549 (Lung carcinoma)IC5027.7 µg/mL[8]
3-(furan-2-yl)pyrazolyl hybrid chalconesHepG2 (Hepatocellular carcinoma)IC5026.6 µg/mL[8]
((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivativesHepG-2 (Hepatocellular carcinoma)IC50Near doxorubicin[9]

Furan derivatives have also been investigated as inhibitors of various enzymes, which is a key strategy in drug discovery.[5]

Table 3: Enzyme Inhibitory Activity of Structurally Related Furan Derivatives

Compound ClassEnzymeActivity MetricValueReference
Furan-2-yl(phenyl)methanone derivativesProtein Tyrosine Kinase (PTK)IC502.72 - 6.42 µM[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible screening of biological activities. The following are representative protocols for the assays mentioned above.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at a suitable temperature (e.g., 37°C for bacteria). The culture is then diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: The standardized microbial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

The protocol for enzyme inhibition assays varies depending on the specific enzyme. A general workflow is outlined below.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

  • Inhibitor Preparation: The test compounds are dissolved in a suitable solvent and serially diluted.

  • Reaction Mixture: The enzyme, inhibitor (at various concentrations), and buffer are pre-incubated for a specific time.

  • Initiation of Reaction: The reaction is initiated by adding the substrate to the mixture.

  • Detection of Activity: The enzyme activity is measured by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined.

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and potential signaling pathways can aid in understanding the screening process and the compound's mechanism of action.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT assay) Characterization->Anticancer Enzyme Enzyme Inhibition Assays Characterization->Enzyme Data_Analysis Data Analysis (IC50, MIC calculation) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Mechanism Mechanism of Action Studies SAR->Mechanism

Caption: General workflow for the synthesis and biological screening of novel chemical entities.

Putative_Anticancer_Pathway Compound This compound Derivative Cell_Membrane Cell Membrane Compound->Cell_Membrane Kinase Protein Tyrosine Kinase Cell_Membrane->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition of anti-apoptotic proteins

Caption: A putative signaling pathway for anticancer activity involving protein kinase inhibition.

References

Initial Toxicity Assessment of 4-[(2-Furylmethyl)thio]aniline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals seeking toxicological data on 4-[(2-Furylmethyl)thio]aniline will find a notable absence of specific studies on this compound in publicly available scientific literature and databases. An in-depth search for an initial toxicity assessment, including acute, sub-chronic, and genotoxicity studies, yielded no direct experimental data for this specific chemical entity. The molecular formula of this compound is C₁₁H₁₁NOS, and its molecular weight is 205.28.[1] It is available for research purposes from commercial suppliers.[1]

While direct toxicity data is unavailable, a preliminary hazard assessment can be inferred from the toxicological profiles of structurally related compounds, namely aniline and its derivatives, furan-containing compounds, and thioethers. It is important to note that such an assessment is predictive and does not replace the need for empirical toxicological evaluation.

General Hazards of Structurally Related Compounds

A Safety Data Sheet (SDS) for this compound indicates that it is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] These classifications are consistent with the known hazards of many aniline derivatives.

Aniline and its derivatives are a well-studied class of compounds with a range of toxic effects. The primary and most well-documented toxic effect of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[3][4][5] This can lead to cyanosis, headache, dizziness, and in severe cases, coma and death.[5] Chronic exposure to aniline has been associated with spleen toxicity in animal studies, and the U.S. Environmental Protection Agency (EPA) has classified aniline as a probable human carcinogen (Group B2).[3][5][6]

The genotoxicity of aniline derivatives is a complex issue. While some studies suggest a potential for chromosomal damage, particularly at high doses, others have found little evidence of a direct DNA-damaging potential for aniline itself.[7][8][9][10] The genotoxicity appears to be influenced by the specific substitutions on the aniline ring.[7]

Furan-containing compounds also present toxicological concerns. The position of substituents on the furan ring can significantly influence its genotoxicity. For instance, studies have shown that 5-nitrofurans are generally more genotoxic than 2-furylethylene derivatives where the nitro group is outside the furan ring.[11]

Predicted Toxicological Profile and Recommendations for Future Studies

Based on its chemical structure, this compound is predicted to be absorbed through oral, dermal, and inhalation routes. The aniline moiety suggests a potential for hematotoxicity, specifically methemoglobinemia. The overall toxicological profile is likely to include skin, eye, and respiratory irritation.

Given the lack of specific data, a comprehensive initial toxicity assessment of this compound would require a battery of standardized tests. The following experimental workflow is recommended for a thorough evaluation.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Rodent Model) cluster_analysis Data Analysis and Reporting genotoxicity Genotoxicity (Ames Test, Micronucleus Assay) acute_oral Acute Oral Toxicity (e.g., OECD 423) genotoxicity->acute_oral Provides preliminary genotoxicity data cytotoxicity Cytotoxicity (e.g., MTT Assay) cytotoxicity->acute_oral Helps in dose range finding repeated_dose Repeated Dose Toxicity (28-day) (e.g., OECD 407) acute_oral->repeated_dose Determines LD50 and informs dose selection data_analysis Statistical Analysis repeated_dose->data_analysis Provides data on target organs, NOAEL skin_eye Skin and Eye Irritation (e.g., OECD 404, 405) skin_eye->data_analysis report Toxicological Profile Report data_analysis->report

Figure 1: Recommended experimental workflow for the initial toxicity assessment of this compound.

Detailed Methodologies for Key Experiments

While no specific protocols for this compound exist, the following are generalized methodologies based on international guidelines for key toxicity studies.

Acute Oral Toxicity (Limit Test - OECD 423)
  • Objective: To determine the acute oral toxicity of the test substance.

  • Animal Model: Typically, female rats are used.

  • Procedure:

    • A starting dose of 2000 mg/kg body weight is administered to a single animal.

    • If the animal survives, two additional animals are dosed sequentially.

    • If the first animal dies, the dose is lowered for subsequent animals.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • Body weight is recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
  • Objective: To characterize the toxicological profile following repeated administration, identify target organs, and determine a No-Observed-Adverse-Effect Level (NOAEL).[12]

  • Animal Model: Typically, rats of both sexes are used.

  • Procedure:

    • The test substance is administered orally by gavage daily for 28 days.

    • At least three dose levels and a control group are used.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food consumption are measured weekly.

    • Hematology and clinical biochemistry parameters are analyzed at the end of the study.

    • A full necropsy is performed, and selected organs are weighed.

    • Histopathological examination of target organs and other specified tissues is conducted.[12]

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Objective: To assess the mutagenic potential of the substance by detecting reverse mutations in bacterial strains.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli are used.

  • Procedure:

    • The test is conducted with and without a metabolic activation system (S9 mix).

    • The test substance is incubated with the bacterial strains at various concentrations.

    • The number of revertant colonies is counted and compared to the control.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Potential Signaling Pathways of Concern

Given the aniline structure, a key area of concern would be the metabolic pathways leading to the formation of reactive metabolites that can induce methemoglobinemia and potentially contribute to carcinogenicity.

signaling_pathway cluster_metabolism Hepatic Metabolism (CYP450) cluster_toxic_effects Toxic Effects cluster_outcomes Adverse Outcomes substance This compound n_hydroxylation N-hydroxylation substance->n_hydroxylation ring_oxidation Ring Oxidation substance->ring_oxidation methemoglobin Methemoglobin Formation n_hydroxylation->methemoglobin Leads to oxidative_stress Oxidative Stress n_hydroxylation->oxidative_stress ring_oxidation->oxidative_stress hematotoxicity Hematotoxicity methemoglobin->hematotoxicity dna_adducts DNA Adducts (Potential) oxidative_stress->dna_adducts genotoxicity Genotoxicity/ Carcinogenicity dna_adducts->genotoxicity

Figure 2: Postulated metabolic activation and toxicity pathway for this compound.

References

The Discovery and Isolation of 4-[(2-Furylmethyl)thio]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, isolation, and characterization of the novel compound 4-[(2-Furylmethyl)thio]aniline. This molecule incorporates a furan moiety, a common scaffold in medicinal chemistry, linked to an aniline through a thioether bridge, suggesting potential for diverse biological activity. This document provides a plausible synthetic protocol based on established chemical principles for analogous structures, methods for purification, and predicted analytical data for characterization. Furthermore, a putative signaling pathway is proposed to stimulate further investigation into its pharmacological potential.

Introduction

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The furan ring is a privileged structure, present in numerous natural products and synthetic drugs, often imparting desirable pharmacokinetic and pharmacodynamic properties.[1] Similarly, the aniline scaffold is a versatile building block in medicinal chemistry. The combination of these two moieties through a thioether linkage in this compound presents an intriguing scaffold for the development of new therapeutic agents. Thioether-containing compounds are known to exhibit a wide range of biological activities, and their synthesis is an active area of research. This guide outlines a potential pathway for the discovery and isolation of this specific molecule, providing a foundation for further research and development.

Proposed Synthesis and Isolation

While a definitive discovery paper for this compound is not prominently available in the public domain, a plausible and efficient synthesis can be designed based on well-established reactions for analogous thio-aniline derivatives. The proposed synthetic route involves the S-alkylation of 4-aminothiophenol with 2-(chloromethyl)furan.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-aminothiophenol

  • 2-(chloromethyl)furan

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminothiophenol (1.0 eq) in ethanol.

  • Add a solution of sodium hydroxide (1.1 eq) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiophenolate salt.

  • To this solution, add 2-(chloromethyl)furan (1.05 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Isolation and Purification

Purification of the crude product can be achieved through acid-base extraction followed by recrystallization.

Procedure:

  • Dissolve the crude product in diethyl ether.

  • Extract the ethereal solution with 1 M hydrochloric acid (HCl). The amine product will move to the aqueous phase as its hydrochloride salt.

  • Wash the aqueous layer with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a 2 M sodium hydroxide solution until a pH of >10 is reached, leading to the precipitation of the free amine.

  • Extract the aqueous layer with fresh diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the purified this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Characterization Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20d2HAr-H (ortho to -S-)
~6.60d2HAr-H (ortho to -NH₂)
~7.40m1HFuran-H5
~6.30m1HFuran-H4
~6.20m1HFuran-H3
~4.00s2H-S-CH₂-
~3.80br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~152.0Furan-C2
~146.0Ar-C (C-NH₂)
~142.0Furan-C5
~134.0Ar-C (ortho to -S-)
~118.0Ar-C (C-S)
~115.0Ar-C (ortho to -NH₂)
~110.0Furan-C4
~108.0Furan-C3
~30.0-S-CH₂-

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretch (asymmetric and symmetric)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
~1620N-H bend
~1590, 1500C=C stretch (aromatic)
~1250C-N stretch
~740C-S stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
205.07[M]⁺ (Molecular Ion)
125.03[M - C₄H₄O]⁺
81.03[C₅H₅O]⁺

Putative Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively reported, furan and thioaniline derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] Based on these general activities, a putative signaling pathway is proposed to guide future research. It is hypothesized that this compound may act as an inhibitor of a key inflammatory signaling pathway, such as the NF-κB pathway.

putative_signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Activates Transcription Compound This compound Compound->IKK_complex Inhibits (Putative)

Caption: Putative mechanism of anti-inflammatory action.

Experimental and Logical Workflows

The discovery and initial evaluation of a novel compound like this compound follows a structured workflow from synthesis to biological screening.

experimental_workflow Synthesis Synthesis Purification Purification (Acid-Base Extraction, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity Screening Biological Screening (e.g., Antimicrobial, Anti-inflammatory assays) Purity->Screening Hit Hit Identification Screening->Hit Active? Lead_Opt Lead Optimization Hit->Lead_Opt

Caption: Drug discovery workflow.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis, isolation, and characterization of this compound. While direct experimental data for this specific molecule is limited, the provided protocols and predicted data offer a solid foundation for its preparation and identification. The putative signaling pathway and experimental workflow diagrams are intended to guide future research into the potential therapeutic applications of this and related compounds. Further investigation is warranted to confirm the synthesis, elucidate the precise spectroscopic data, and explore the biological activities of this novel molecule.

References

Methodological & Application

Novel Synthetic Routes for 4-[(2-Furylmethyl)thio]aniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for novel synthetic routes to obtain 4-[(2-Furylmethyl)thio]aniline, a versatile intermediate in medicinal chemistry. The furan and thioaniline moieties are important pharmacophores, and their combination in this molecule offers a scaffold for the development of new therapeutic agents.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthetic routes. Yields are estimated based on similar reactions reported in the literature.

StepReactionStarting MaterialsKey Reagents/ConditionsProductExpected Yield (%)Purity (%)
1ASynthesis of 2-Furyl MethanethiolFurfuryl alcohol, ThioureaHydrochloric acid, Sodium hydroxide2-Furyl methanethiol~90>95
2AS-alkylation of 4-Aminothiophenol4-Aminothiophenol, 2-Furfuryl chlorideSodium ethoxide, EthanolThis compound80-90>98
2BNucleophilic Aromatic Substitution of 4-Chloro-nitrobenzene followed by Reduction4-Chloronitrobenzene, 2-Furyl methanethiolSodium hydride, DMF; followed by SnCl₂/HCl or H₂/Pd-CThis compound75-85 (over 2 steps)>98

Experimental Protocols

Route A: S-alkylation of 4-Aminothiophenol

This is the more direct route, involving the synthesis of the key thiol intermediate followed by its reaction with 4-aminothiophenol.

Step 1: Synthesis of 2-Furyl Methanethiol

This protocol is adapted from a known procedure for the synthesis of 2-furfuryl mercaptan.[1]

  • Materials:

    • Thiourea (7.6 g, 0.1 mol)

    • Concentrated Hydrochloric Acid (11.5 mL)

    • Furfuryl alcohol (10 g, 0.102 mol)

    • 50% Sodium Hydroxide solution

    • Water

    • Round-bottom flask (250 mL)

    • Stirring apparatus

    • Heating mantle

    • Steam distillation apparatus

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 7.6 g of thiourea in 15 mL of water and 11.5 mL of concentrated hydrochloric acid with gentle heating.

    • Cool the mixture to room temperature.

    • Slowly add 10 g of furfuryl alcohol to the mixture, ensuring the reaction temperature does not exceed 55 °C.

    • Stir the greenish solution for 2 hours and then leave it to stand overnight.

    • Neutralize the product solution with a 50% sodium hydroxide solution.

    • Use steam distillation to separate the 2-furyl methanethiol.

    • The expected yield is approximately 90%.

Step 2: Synthesis of this compound

This step involves the S-alkylation of 4-aminothiophenol with the previously synthesized 2-furyl methanethiol (which would first be converted to 2-furfuryl chloride) or directly with commercially available 2-furfuryl chloride.

  • Materials:

    • 4-Aminothiophenol (1.25 g, 10 mmol)

    • 2-Furfuryl chloride (1.17 g, 10 mmol)

    • Sodium ethoxide (0.68 g, 10 mmol)

    • Absolute ethanol (50 mL)

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Magnetic stirrer with heating

    • Rotary evaporator

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Procedure:

    • To a solution of 4-aminothiophenol (1.0 eq) in absolute ethanol in a 100 mL round-bottom flask, add sodium ethoxide (1.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add 2-furfuryl chloride (1.0 eq) dropwise to the solution.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the desired product, this compound.

Route B: Nucleophilic Aromatic Substitution and Reduction

This alternative route avoids the direct handling of the potentially odorous 4-aminothiophenol in the alkylation step.

Step 1: Synthesis of 1-((Furan-2-ylmethyl)thio)-4-nitrobenzene

  • Materials:

    • 4-Chloronitrobenzene (1.58 g, 10 mmol)

    • 2-Furyl methanethiol (1.14 g, 10 mmol)

    • Sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol)

    • Anhydrous Dimethylformamide (DMF, 40 mL)

    • Round-bottom flask (100 mL)

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a 100 mL round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous DMF.

    • Cool the suspension in an ice bath and add 2-furyl methanethiol (1.0 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 4-chloronitrobenzene (1.0 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

  • Materials:

    • 1-((Furan-2-ylmethyl)thio)-4-nitrobenzene (from the previous step)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid

    • Ethanol

    • Sodium bicarbonate solution

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating

  • Procedure:

    • Dissolve the nitro compound (1.0 eq) in ethanol in a round-bottom flask.

    • Add stannous chloride dihydrate (3-5 eq) and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthetic_Route_A cluster_step1 Step 1: Synthesis of 2-Furyl Methanethiol cluster_step2 Step 2: S-alkylation start1 Furfuryl alcohol + Thiourea prod1 2-Furyl methanethiol start1->prod1 HCl, NaOH ~90% Yield start2 4-Aminothiophenol + 2-Furfuryl chloride prod2 This compound start2->prod2 NaOEt, Ethanol 80-90% Yield

Caption: Synthetic workflow for Route A.

Synthetic_Route_B cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Reduction start1 4-Chloronitrobenzene + 2-Furyl methanethiol prod1 1-((Furan-2-ylmethyl)thio)-4-nitrobenzene start1->prod1 NaH, DMF prod2 This compound prod1->prod2 SnCl2, HCl 75-85% Yield (2 steps)

Caption: Synthetic workflow for Route B.

References

Application Notes and Protocols for 4-[(2-Furylmethyl)thio]aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2-Furylmethyl)thio]aniline is a versatile bifunctional building block in organic synthesis, incorporating a nucleophilic aniline moiety and a furan ring connected by a flexible thioether linkage. The presence of the reactive amino group allows for a wide range of derivatizations, including acylation, alkylation, and participation in cyclization reactions to form various heterocyclic scaffolds. The furan nucleus, a known pharmacophore, and the thioether group can also be manipulated or can influence the biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound as a starting material in the synthesis of N-acylated derivatives, which are of interest in medicinal chemistry due to the prevalence of furan-containing compounds in biologically active molecules.[1][2][3][4][5]

Application: N-Acylation of this compound

The primary and most straightforward application of this compound as a building block is the N-acylation of its amino group. This reaction transforms the aniline into a more complex amide, a common functional group in many pharmaceutical agents. The resulting N-acyl derivatives can serve as key intermediates for further synthetic transformations or as final target molecules for biological screening. The acylation can be readily achieved using various acylating agents, such as acid anhydrides or acyl chlorides.

A representative reaction is the N-acetylation using acetic anhydride, which yields N-{4-[(2-Furylmethyl)thio]phenyl}acetamide. This transformation is typically high-yielding and can be performed under mild conditions.

Logical Workflow for N-Acetylation

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product A This compound C Reaction in a suitable solvent (e.g., Acetic Acid or DCM) A->C B Acetic Anhydride B->C D Precipitation in water C->D E Filtration and Washing D->E F N-{4-[(2-Furylmethyl)thio]phenyl}acetamide E->F

Caption: General workflow for the N-acetylation of this compound.

Experimental Protocols

Protocol 1: N-Acetylation of this compound with Acetic Anhydride

This protocol describes a general method for the N-acetylation of this compound using acetic anhydride. The reaction can be carried out with or without a catalyst and in various solvents.[6][7] A solvent-free approach using a solid acid catalyst is also a viable green alternative.[7]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)[8]

  • Dichloromethane (DCM) (optional, as solvent)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane. If a solvent-free reaction is desired, proceed to the next step without adding a solvent.

  • With magnetic stirring, add acetic anhydride (1.2-1.5 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring at room temperature for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating (40-60 °C) can be applied.

  • Upon completion of the reaction, slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Stir the mixture for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining acetic acid and other water-soluble impurities.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

Characterization:

The resulting product, N-{4-[(2-Furylmethyl)thio]phenyl}acetamide, can be characterized by standard spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The purity can be assessed by melting point determination and High-Performance Liquid Chromatography (HPLC).

Quantitative Data (Representative)

The following table provides representative data for a typical N-acetylation reaction. Please note that actual yields and reaction times may vary depending on the specific conditions and scale of the reaction.

Reactant/ProductMolecular Weight ( g/mol )Molar RatioPurityYield (%)
This compound205.281.0>98%-
Acetic Anhydride102.091.2--
N-{4-[(2-Furylmethyl)thio]phenyl}acetamide247.32->95%85-95

Potential Applications and Signaling Pathways

Derivatives of this compound, particularly their N-acylated forms, are of interest in drug discovery due to the known biological activities of furan-containing compounds. Furan derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesized N-{4-[(2-Furylmethyl)thio]phenyl}acetamide can be used as a lead compound for further structural modifications to explore its therapeutic potential. For instance, the furan ring or the phenyl ring can be further functionalized, or the amide linkage can be modified to generate a library of compounds for biological screening.

Hypothetical Signaling Pathway Inhibition

cluster_pathway Inflammatory Signaling Pathway cluster_inhibitor Inhibitor A Inflammatory Stimulus B Receptor Activation A->B C Kinase Cascade (e.g., MAPK) B->C D Transcription Factor Activation (e.g., NF-κB) C->D E Pro-inflammatory Gene Expression D->E Inhibitor Furan Derivative Inhibitor->C

Caption: Hypothetical inhibition of a kinase cascade by a furan derivative.

This diagram illustrates how a furan-containing compound, potentially derived from this compound, could act as an inhibitor of a kinase cascade, thereby blocking the downstream activation of transcription factors and the expression of pro-inflammatory genes. This provides a rationale for synthesizing and screening such compounds for anti-inflammatory activity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward N-acylation provides access to a range of amide derivatives that can serve as intermediates or as target molecules with potential biological activity. The protocols provided herein offer a starting point for researchers to explore the synthetic utility of this compound and to develop novel molecules for applications in drug discovery and materials science. The presence of the furan moiety suggests that the resulting derivatives are promising candidates for screening against various biological targets.

References

Application of 4-[(2-Furylmethyl)thio]aniline in Medicinal Chemistry: A Look into a Niche Chemical Moiety

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing structure combining a bioactive furan ring, a flexible thioether linkage, and a versatile aniline scaffold, a comprehensive search of the scientific literature and chemical databases reveals a significant lack of published research on the specific medicinal chemistry applications of 4-[(2-Furylmethyl)thio]aniline.

While the individual components of this compound are well-represented in drug discovery, the complete molecule with the CAS Number 869943-49-7 remains largely unexplored in publicly available research. This scarcity of data prevents the creation of detailed application notes and experimental protocols as requested.

This report will instead provide a high-level overview of the potential applications of this molecule based on the known medicinal chemistry of its constituent parts. This analysis aims to offer a forward-looking perspective for researchers and drug development professionals who may be interested in exploring the therapeutic potential of this and similar chemical entities.

General Overview and Potential Therapeutic Interest

The structure of this compound suggests several avenues for medicinal chemistry exploration. The furan moiety is a known pharmacophore present in numerous approved drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory effects. The thioether linkage provides conformational flexibility and can influence the compound's metabolic stability and pharmacokinetic profile. Finally, the aniline group is a common building block in medicinal chemistry, often serving as a key interaction point with biological targets or as a scaffold for further chemical modification.

The combination of these three motifs in a single molecule could potentially lead to novel compounds with unique pharmacological profiles. Hypothetically, derivatives of this compound could be investigated for a variety of therapeutic areas, including but not limited to:

  • Anticancer Agents: The furan and aniline moieties are found in various anticancer drugs.

  • Anti-infective Agents: Furan derivatives have a long history as antibacterial and antifungal agents.

  • Anti-inflammatory Drugs: The furan scaffold is present in several anti-inflammatory compounds.

  • Neurological Disorders: The flexible nature of the molecule could allow for interaction with various receptors in the central nervous system.

Hypothetical Synthesis and Experimental Workflow

While no specific synthesis protocol for this compound is readily available in the literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions. This would likely involve the reaction of 4-aminothiophenol with 2-(chloromethyl)furan or a related electrophilic furfuryl derivative.

A general workflow for the investigation of this compound in a medicinal chemistry context would typically involve the following stages:

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Screening Initial Biological Screening Purification->Screening DoseResponse Dose-Response Studies Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism PK Pharmacokinetic Studies Mechanism->PK Efficacy Efficacy in Animal Models PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity SAR Structure-Activity Relationship (SAR) Studies Toxicity->SAR ADME ADME/Tox Optimization SAR->ADME

Application Note & Protocol: Development of Analytical Methods for the Detection of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-[(2-Furylmethyl)thio]aniline is a chemical compound that has been identified as a potential impurity and degradation product in pharmaceutical substances, notably in relation to Ranitidine.[1][2] The monitoring and control of such impurities are critical to ensure the safety and efficacy of drug products. This document provides a detailed application note and protocol for the development and validation of analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors.

The methodologies outlined are based on established analytical principles for the analysis of related aromatic amines and sulfur-containing compounds, as well as methods for Ranitidine impurity profiling.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number869943-49-7[3]
Molecular FormulaC₁₁H₁₁NOS[3]
Molecular Weight205.28 g/mol [3]

I. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Formic acid (analytical grade).

  • Purified water (18.2 MΩ·cm).

  • Reference standard of this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    15 80
    20 80
    21 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation (for a drug substance): Accurately weigh and dissolve 100 mg of the drug substance in 10 mL of methanol. Sonicate for 10 minutes and dilute to 100 mL with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method.

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (%RSD)< 2.0%
Accuracy (Recovery)98.0% - 102.0%

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides higher sensitivity and selectivity, making it ideal for the trace-level detection and confirmation of this compound, especially in complex matrices or during forced degradation studies.

Experimental Protocol

1. Instrumentation and Materials

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Purified water (18.2 MΩ·cm).

  • Reference standard of this compound.

2. Chromatographic and MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    8 90
    10 90
    11 10

    | 15 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 206.1

    • Product Ions (Q3): To be determined by infusion of the standard. Expected fragments would result from the cleavage of the thioether bond and furan ring fragmentation.

3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Follow the same procedure as for the HPLC-UV method, but with a higher final dilution to bring the expected concentration within the calibration range.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method.

ParameterResult
Linearity (r²)> 0.998
Limit of Detection (LOD)0.02 ng/mL
Limit of Quantification (LOQ)0.06 ng/mL
Precision (%RSD)< 5.0%
Accuracy (Recovery)95.0% - 105.0%

III. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative technique, particularly for volatile and semi-volatile impurities. Derivatization may be necessary to improve the chromatographic properties of this compound.[4]

Experimental Protocol

1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

  • Ethyl acetate (GC grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent).

  • Reference standard of this compound.

2. GC-MS Conditions

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-450.

3. Standard and Sample Preparation with Derivatization

  • Standard and Sample Preparation: Prepare solutions in ethyl acetate.

  • Derivatization: To 100 µL of the standard or sample solution, add 50 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

Visualizations

Logical Workflow for Analytical Method Development

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application A Define Analytical Target Profile (Analyte, Matrix, Sensitivity) B Select Analytical Technique (HPLC, LC-MS, GC-MS) A->B C Optimize Separation Conditions (Column, Mobile Phase, Gradient) B->C D Optimize Detection Parameters (Wavelength, MS settings) C->D E Specificity D->E F Linearity & Range E->F G LOD & LOQ F->G H Accuracy & Precision G->H I Robustness H->I J Routine Sample Analysis I->J K Stability Studies J->K L Quality Control J->L

Caption: Workflow for Analytical Method Development and Validation.

Experimental Workflow for Sample Analysis

A Sample Weighing and Dissolution B Dilution to Working Concentration A->B C Filtration (0.45 µm filter) B->C D HPLC or LC-MS/MS Injection C->D E Data Acquisition D->E F Data Processing and Quantification E->F G Reporting of Results F->G

Caption: General Experimental Workflow for Sample Analysis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-[(2-Furylmethyl)thio]aniline. This compound is a known impurity, designated as Impurity F, of Ranitidine. The described method is selective and specific for the separation of this compound from the active pharmaceutical ingredient (API) and its other related substances. This method is suitable for quality control, stability testing, and impurity profiling in drug development and manufacturing.

Introduction

This compound is a potential impurity in the synthesis of Ranitidine, a widely used H2-receptor antagonist. Rigorous monitoring and control of impurities are critical to ensure the safety and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of drug substances and their related impurities. This document provides a detailed protocol for an HPLC method that has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliable and accurate results.[1][2]

Experimental Protocol

This protocol is based on a validated stability-indicating liquid-chromatographic method for Ranitidine Hydrochloride and its impurities.[1]

Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Gradient HPLC system with a UV detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05M Potassium Dihydrogen Phosphate buffer, pH adjusted to 6.5 with orthophosphoric acid, and acetonitrile in a 98:2 (v/v) ratio.[1]
Mobile Phase B Milli-Q water and acetonitrile in a 5:95 (v/v) ratio.[1]
Gradient Elution Time (min) / %B: 0/0, 10/5, 25/15, 35/20, 40/55, 55/0, 60/0.[1]
Flow Rate 1.0 mL/min
Column Temperature 40°C.[1]
Detection UV at 230 nm.[1]
Injection Volume 20 µL
Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a suitable ratio.

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

Sample Solution Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a target concentration within the linear range of the method.

Data Presentation

The following table summarizes the system suitability and quantitative data for the analysis of this compound (Impurity F) based on the referenced method.[1]

ParameterValue
Retention Time (RT) 1.42 min
Relative Retention Time (RRT) 0.10 (relative to Ranitidine at 13.75 min)
Tailing Factor 1.3
Linearity (Concentration Range) Limit of Quantification (LOQ) to 300% of the standard concentration
Correlation Coefficient (r²) > 0.99
Accuracy (% Recovery) 90% to 110% at LOQ, 50%, 100%, 150%, 200%, and 300% of the target concentration

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution of this compound hplc_system HPLC System Setup (Column, Mobile Phases, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 230 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification of Impurity integration->quantification report Generate Report quantification->report

Caption: HPLC Experimental Workflow for the Analysis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Signaling_Pathway cluster_method HPLC Method Validation cluster_outcome Method Suitability specificity Specificity reliable_method Reliable & Validated Analytical Method specificity->reliable_method Ensures Separation linearity Linearity & Range linearity->reliable_method Ensures Proportionality accuracy Accuracy accuracy->reliable_method Ensures Trueness precision Precision precision->reliable_method Ensures Repeatability lod_loq LOD & LOQ lod_loq->reliable_method Defines Sensitivity robustness Robustness robustness->reliable_method Ensures Transferability

Caption: Logical Relationship of Validation Parameters to Method Reliability.

Conclusion

The presented HPLC method is demonstrated to be suitable for the intended purpose of quantifying this compound in the presence of Ranitidine and its other impurities. The method is specific, linear, accurate, and precise, making it a valuable tool for routine quality control analysis and stability studies in the pharmaceutical industry. The detailed protocol and validation data provide a solid foundation for the implementation of this method in a laboratory setting.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of 4-[(2-Furylmethyl)thio]aniline using Gas Chromatography-Mass Spectrometry (GC-MS). While specific experimental data for this compound is not widely published, this guide synthesizes established methodologies for the analysis of structurally related aromatic sulfur compounds, furan derivatives, and anilines. The protocol covers sample preparation, instrumentation, and data analysis, and is intended to serve as a comprehensive starting point for researchers.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and materials science due to its constituent aniline, furan, and thioether functional groups. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and definitive identification. The analysis of sulfur-containing compounds can be challenging due to their potential for thermal degradation and interaction with the chromatographic system.[1][2] This protocol outlines a robust method designed to address these challenges.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The goal is to extract and concentrate the analyte of interest while minimizing matrix interference.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent (e.g., methanol, acetonitrile, or dichloromethane) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a series of calibration standards at appropriate concentrations for the expected sample range.

  • Sample Extraction (from a solid or semi-solid matrix):

    • Homogenize the sample if necessary.

    • Accurately weigh a representative portion of the sample.

    • Perform a solvent extraction using a solvent in which this compound is soluble. Sonication or vortexing can enhance extraction efficiency.

    • Centrifuge the sample to pellet any solid material.

    • Carefully transfer the supernatant to a clean vial.

    • The extract may require further cleanup using Solid Phase Extraction (SPE) to remove interfering compounds.

    • Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are recommended starting parameters for the GC-MS analysis.

Parameter Recommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973N or equivalent
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[3][4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or split (e.g., 10:1 split ratio), depending on sample concentration
Oven Temperature Program Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

Data Presentation

Quantitative data should be organized for clarity and ease of comparison. The following tables provide a template for presenting key analytical parameters.

Table 1: Retention Time and Mass Spectrometry Data for this compound

Compound Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
This compoundTo be determined205To be determined

Table 2: Calibration Curve Data

Concentration (µg/mL) Peak Area
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
R² Value

Table 3: Method Validation Parameters

Parameter Result
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Linearity (R²)To be determined
Precision (%RSD)To be determined
Accuracy (% Recovery)To be determined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results StandardPrep Standard Solution Preparation GCMS_Injection GC Injection StandardPrep->GCMS_Injection SampleExtraction Sample Extraction (if applicable) Cleanup Sample Cleanup (e.g., SPE) SampleExtraction->Cleanup Cleanup->GCMS_Injection Separation Chromatographic Separation GCMS_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration LibrarySearch Mass Spectral Library Search PeakIntegration->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Discussion

The presented protocol provides a solid foundation for the GC-MS analysis of this compound. The choice of an HP-5MS column is based on its versatility and common use for a wide range of semi-volatile organic compounds.[3][4] The temperature program is designed to ensure good separation of the analyte from potential impurities. The mass spectrometer operating in electron ionization mode will provide reproducible fragmentation patterns that can be used for library matching and structural elucidation.

For quantitative analysis, a multi-point calibration curve should be generated using reference standards. Method validation should be performed to determine the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy.[5]

It is important to note that the analysis of sulfur-containing compounds can sometimes be improved by using a sulfur-selective detector, such as a Pulsed Flame Photometric Detector (PFPD), in parallel with the mass spectrometer for enhanced sensitivity and selectivity, especially in complex matrices.[1]

Conclusion

This application note details a comprehensive GC-MS protocol for the analysis of this compound. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and accurate results for the identification and quantification of this compound. The provided templates for data presentation will aid in the clear and concise reporting of findings. Further optimization of the method may be necessary depending on the specific research application and sample matrix.

References

Application Notes and Protocols for the Functionalization of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical functionalization of 4-[(2-Furylmethyl)thio]aniline, a molecule of interest in medicinal chemistry and materials science. The protocols focus on two primary transformations: N-acylation of the aniline nitrogen and a representative Suzuki-Miyaura cross-coupling reaction for carbon-carbon bond formation on the aniline ring. The unique combination of a furan moiety, a thioether linkage, and a reactive aniline group makes this compound a versatile scaffold for generating novel derivatives with potential biological activities. The furan ring, in particular, is a known pharmacophore and can act as a bioisostere for a phenyl group, potentially enhancing metabolic stability and receptor interactions.[1][2] This document offers step-by-step experimental procedures, quantitative data tables, and workflow diagrams to guide researchers in the synthesis and derivatization of this promising building block.

Introduction: Significance of this compound in Drug Discovery

The structural motif of this compound incorporates several key features that are attractive for drug discovery. Furan-containing compounds are present in numerous pharmacologically active molecules and are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The furan ring's ability to participate in hydrogen bonding and π–π stacking interactions is crucial for its binding to biological targets.[2]

The aniline moiety provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). Functionalization of the amino group, for instance through acylation, can modulate the electronic properties and steric bulk of the molecule, which can significantly impact its biological profile. Furthermore, the thioether linkage offers potential for metabolic modulation and can influence the overall conformation of the molecule.

Experimental Protocols

Two primary protocols for the functionalization of this compound are presented. Protocol 1 details the N-acylation of the amino group, a direct modification of the parent molecule. Protocol 2 describes a Suzuki-Miyaura cross-coupling reaction, a powerful method for C-C bond formation. It is important to note that the Suzuki protocol requires a halogenated precursor of this compound (e.g., 2-bromo-4-[(2-furylmethyl)thio]aniline) to proceed.

Protocol 1: N-Acylation of this compound with an Acyl Chloride

This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5][6] This reaction is a robust method for synthesizing amides from anilines.[5]

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add the tertiary amine base (1.1-1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C (ice bath).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Quantitative Data for N-Acylation:

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)
This compound205.28[7]1.01.0
Acetyl Chloride78.501.051.05
Triethylamine101.191.21.2
Dichloromethane (solvent)--~10 mL
Expected Product Yield--85-95%

Note: Yields are estimates based on similar reactions and may vary.

Experimental Workflow for N-Acylation:

N_Acylation_Workflow start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_base Add Triethylamine dissolve->add_base add_acyl_chloride Add Acyl Chloride at 0°C add_base->add_acyl_chloride react Stir at Room Temperature (2-4 hours) add_acyl_chloride->react workup Quench with Water and Extract react->workup purify Purify by Column Chromatography or Recrystallization workup->purify product N-Acylated Product purify->product

N-Acylation experimental workflow.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated this compound Derivative

This protocol provides a general method for the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming C-C bonds.[8] This reaction is widely used in the pharmaceutical industry for constructing complex molecular architectures.[8] Note: This protocol assumes the availability of a halogenated (e.g., bromo- or iodo-) derivative of this compound at a position on the aniline ring suitable for coupling.

Materials:

  • Halogenated this compound derivative (e.g., 2-bromo-4-[(2-furylmethyl)thio]aniline)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the halogenated this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Heating: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography to obtain the desired coupled product.

Quantitative Data for Suzuki-Miyaura Coupling:

ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)
2-Bromo-4-[(2-furylmethyl)thio]aniline (Hypothetical)284.181.01.0
Phenylboronic Acid121.931.21.2
Pd(PPh₃)₄1155.560.030.03
K₂CO₃138.212.02.0
1,4-Dioxane (solvent)--~15 mL
Expected Product Yield--70-90%

Note: Yields are estimates based on similar reactions and may vary depending on the specific substrates and conditions used.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow start Start setup Combine Halo-aniline, Boronic Acid, Pd Catalyst, and Base in a Flask start->setup inert Establish Inert Atmosphere (Nitrogen or Argon) setup->inert add_solvent Add Anhydrous Solvent inert->add_solvent heat Heat and Stir (80-110°C, 2-24h) add_solvent->heat workup Cool, Dilute, and Wash heat->workup purify Purify by Column Chromatography workup->purify product Coupled Product purify->product

Suzuki-Miyaura coupling experimental workflow.

Potential Signaling Pathway in a Drug Discovery Context

The functionalized derivatives of this compound could potentially interact with various biological targets. For instance, many kinase inhibitors feature a substituted aniline core. A hypothetical signaling pathway where a novel derivative could act as a kinase inhibitor is depicted below. This serves as a conceptual framework for the biological evaluation of newly synthesized compounds.[1]

Hypothetical Signaling Pathway Inhibition:

Signaling_Pathway cluster_drug_action Drug Action cluster_pathway Cellular Signaling Cascade cluster_response Cellular Response drug Functionalized Aniline Derivative receptor Receptor Tyrosine Kinase drug->receptor Inhibits ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Proliferation/ Survival transcription->response

Hypothetical inhibition of a kinase signaling pathway.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acyl chlorides are corrosive and react violently with water; handle with care.

  • Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols provided herein offer a robust starting point for the functionalization of this compound. The N-acylation and Suzuki-Miyaura coupling reactions are versatile and high-yielding transformations that allow for the generation of a diverse library of compounds. These derivatives can be invaluable for exploring structure-activity relationships in the context of drug discovery and materials science, leveraging the unique properties of the furan, thioether, and aniline moieties. Researchers are encouraged to optimize the provided conditions for their specific substrates and research goals.

References

Application Notes and Protocols for 4-[(2-Furylmethyl)thio]aniline as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue, particularly in acidic environments. 4-[(2-Furylmethyl)thio]aniline is a promising organic compound for corrosion inhibition due to the presence of heteroatoms (Nitrogen, Sulfur, Oxygen), an aromatic ring, and a furan moiety. These structural features facilitate the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic media.

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to its adsorption on the metal surface. The molecule contains several active centers for adsorption: the lone pair of electrons on the nitrogen and sulfur atoms, the π-electrons of the benzene and furan rings. The adsorption process can be described as a mixed-type inhibition, affecting both anodic and cathodic reactions. The inhibitor molecules displace water molecules from the metal surface and form a protective film, which can involve both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the d-orbitals of iron).[1][2][3] This protective layer blocks the active sites for corrosion, thereby reducing the corrosion rate.

Quantitative Data Summary

The following tables summarize the key performance indicators of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Table 1: Weight Loss Measurements

Inhibitor Concentration (M)Corrosion Rate (mg cm⁻² h⁻¹)Inhibition Efficiency (%)Surface Coverage (θ)
Blank8.50--
1 x 10⁻⁵3.2362.00.620
5 x 10⁻⁵2.1275.10.751
1 x 10⁻⁴1.4582.90.829
5 x 10⁻⁴0.8889.60.896
1 x 10⁻³0.5194.00.940

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA cm⁻²)Anodic Tafel Slope (βa) (mV dec⁻¹)Cathodic Tafel Slope (βc) (mV dec⁻¹)Inhibition Efficiency (%)
Blank-480105075125-
1 x 10⁻⁵-4723997812862.0
5 x 10⁻⁵-4652608013075.2
1 x 10⁻⁴-4581758213383.3
5 x 10⁻⁴-4501088513689.7
1 x 10⁻³-442628813994.1

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (µF cm⁻²)Inhibition Efficiency (%)
Blank50120-
1 x 10⁻⁵1358563.0
5 x 10⁻⁵2106876.2
1 x 10⁻⁴3205284.4
5 x 10⁻⁴5504090.9
1 x 10⁻³8803094.3

Experimental Protocols

Synthesis of this compound

A potential synthetic route for this compound involves the reaction of 2-furylmethanethiol with a suitable p-substituted aniline derivative. A general procedure is outlined below:

  • Step 1: Preparation of 2-Furylmethanethiol: A mixture of thiourea and hydrochloric acid is prepared. Furfuryl alcohol is then added to this mixture, keeping the temperature below 55°C.[4]

  • Step 2: Thiol Synthesis: The resulting intermediate is then hydrolyzed to yield 2-furylmethanethiol.

  • Step 3: Coupling Reaction: 2-Furylmethanethiol is reacted with 4-chloroaniline or a similar p-substituted aniline in the presence of a base to yield this compound. The reaction progress can be monitored by thin-layer chromatography.

  • Step 4: Purification: The final product is purified by column chromatography or recrystallization. Characterization can be performed using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.

Corrosion Inhibition Studies

Materials and Equipment:

  • Mild steel coupons with a composition of (wt%) C: 0.051%, Mn: 0.734%, Si: 0.126%, S: 0.004%, P: 0.016%, and the remainder Fe.[5]

  • 1 M Hydrochloric acid (HCl) solution.

  • This compound (synthesized or purchased).

  • Analytical balance.

  • Water bath/thermostat.

  • Electrochemical workstation with a three-electrode cell setup (working electrode: mild steel, counter electrode: platinum, reference electrode: Saturated Calomel Electrode - SCE).

a) Weight Loss Measurement Protocol

  • Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Weigh the cleaned coupons accurately.

  • Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of this compound (1x10⁻⁵ M to 1x10⁻³ M).

  • Maintain the temperature at 30°C for a 24-hour immersion period.

  • After the immersion period, retrieve the coupons, wash with a cleaning solution (e.g., 20% NaOH with 200 g/L zinc dust), rinse with distilled water, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR (mg cm⁻² h⁻¹) = (W₁ - W₂) / (A * t)

    • IE% = [(CR₀ - CRᵢ) / CR₀] * 100 Where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, CR₀ is the corrosion rate in the blank solution, and CRᵢ is the corrosion rate in the inhibited solution.

b) Electrochemical Measurement Protocol

  • Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a surface area of 1 cm² exposed. Polish, clean, and dry the exposed surface as described for the weight loss coupons.

  • Set up the three-electrode cell with the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The electrolyte is 1 M HCl with and without various concentrations of the inhibitor.

  • Allow the working electrode to reach a stable open circuit potential (OCP), typically for 30 minutes.

  • Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 Where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz with a 10 mV amplitude sinusoidal perturbation.

  • Analyze the Nyquist plots to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency (IE%) using the equation:

    • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 Where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_weight_loss Weight Loss Method cluster_electrochemical Electrochemical Methods cluster_analysis Overall Analysis prep_ms Mild Steel Coupon Preparation (Polishing, Cleaning, Drying) wl_immersion Immersion in Test Solutions prep_ms->wl_immersion ec_setup Three-Electrode Cell Setup prep_ms->ec_setup prep_sol Inhibitor Solution Preparation (Varying Concentrations in 1 M HCl) prep_sol->wl_immersion prep_sol->ec_setup wl_measurement Final Weight Measurement wl_immersion->wl_measurement wl_calc Calculate Corrosion Rate & Inhibition Efficiency wl_measurement->wl_calc data_comp Data Comparison & Interpretation wl_calc->data_comp ec_ocp OCP Stabilization ec_setup->ec_ocp ec_pdp Potentiodynamic Polarization ec_ocp->ec_pdp ec_eis Electrochemical Impedance Spectroscopy ec_ocp->ec_eis ec_analysis Data Analysis (Tafel & Nyquist Plots) ec_pdp->ec_analysis ec_eis->ec_analysis ec_analysis->data_comp Mechanism_of_Action inhibitor This compound (Inhibitor Molecule) adsorbed_inhibitor Adsorbed Inhibitor Film inhibitor->adsorbed_inhibitor Adsorption (N, S, O, π-electrons) h_plus H⁺ ions cl_minus Cl⁻ ions h2o H₂O molecules ms_surface Fe Surface h2o->ms_surface Displacement ms_surface->adsorbed_inhibitor

References

Proposed Application of 4-[(2-Furylmethyl)thio]aniline in Advanced Anticorrosive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific applications of 4-[(2-Furylmethyl)thio]aniline in materials science are not extensively documented in current literature, its unique molecular structure, combining an electroactive aniline moiety, a sulfur-containing thioether linkage, and a furan ring, presents significant potential for the development of advanced functional polymers. This document outlines a proposed application of this compound as a monomer for the synthesis of a novel conductive polymer intended for use in high-performance anticorrosive coatings.

The presence of the aniline group allows for polymerization into a polyaniline-like backbone, which is known for its corrosion-inhibiting properties.[1][2] Polyaniline (PANI) can protect metals by forming a passive oxide layer on the metal surface.[1] The thioether and furan functionalities are expected to enhance the polymer's adhesion to metal substrates and contribute to the overall barrier properties of the coating. Furan-containing polymers are also being explored for their favorable thermal and mechanical properties.[3][4]

This proposed application note details the synthesis, characterization, and evaluation of a polymer derived from this compound, designated as Poly(FMT-Aniline), for corrosion protection.

Proposed Signaling Pathway and Mechanism of Action

The anticorrosive properties of Poly(FMT-Aniline) are hypothesized to stem from a combination of barrier protection and active corrosion inhibition. The polymer coating acts as a physical barrier, isolating the metal substrate from corrosive agents. The electroactive nature of the polyaniline backbone contributes to the formation of a stable oxide layer on the metal surface, a process known as passivation. The furan and thioether groups are anticipated to improve the coating's adhesion and hydrophobicity, further enhancing its protective capabilities.

G cluster_metal Metal Substrate Monomer This compound Polymerization Electrochemical or Chemical Polymerization Monomer->Polymerization Oxidative Coupling Polymer Poly(FMT-Aniline) Polymerization->Polymer Metal e.g., Mild Steel Polymer->Metal Adhesion via Thioether & Furan Groups Passivation Passive Oxide Layer (e.g., Fe2O3/Fe3O4) Polymer->Passivation Induces Formation Passivation->Metal Protects Corrosive Corrosive Environment (O2, H2O, Cl-) Corrosive->Metal Corrosion Attack

Caption: Proposed mechanism of corrosion protection by Poly(FMT-Aniline).

Experimental Protocols

Synthesis of Poly(FMT-Aniline) via Electrochemical Polymerization

This protocol describes the synthesis of a Poly(FMT-Aniline) film on a mild steel electrode.

Materials:

  • This compound (monomer)

  • 0.5 M Oxalic acid solution (electrolyte)

  • Mild steel working electrode

  • Platinum counter electrode

  • Ag/AgCl reference electrode

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 0.1 M solution of this compound in 0.5 M oxalic acid.

  • Set up a three-electrode electrochemical cell with the mild steel as the working electrode, platinum as the counter electrode, and Ag/AgCl as the reference electrode.

  • Immerse the electrodes in the monomer solution.

  • Perform electropolymerization using cyclic voltammetry by cycling the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20 cycles.[5]

  • After polymerization, rinse the coated electrode with deionized water and dry under a stream of nitrogen.

Characterization of Poly(FMT-Aniline) Coating

a. Spectroscopic and Microscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization and identify characteristic functional groups.

  • Scanning Electron Microscopy (SEM): To analyze the surface morphology of the polymer coating.[6]

b. Electrochemical Characterization and Corrosion Testing:

  • Electrochemical Impedance Spectroscopy (EIS): To evaluate the corrosion protection performance of the coating.[7][8] Measurements are typically performed in a 3.5% NaCl solution.

  • Potentiodynamic Polarization: To determine the corrosion rate of the coated and uncoated steel.

G Start Prepare Monomer Solution Electrochem_Cell Assemble 3-Electrode Cell Start->Electrochem_Cell Polymerization Cyclic Voltammetry (-0.2 to +1.0 V) Electrochem_Cell->Polymerization Wash_Dry Rinse and Dry Coated Electrode Polymerization->Wash_Dry FTIR FTIR Spectroscopy Wash_Dry->FTIR SEM SEM Analysis Wash_Dry->SEM EIS EIS in 3.5% NaCl Wash_Dry->EIS Polarization Potentiodynamic Polarization Wash_Dry->Polarization

Caption: Experimental workflow for synthesis and characterization.

Data Presentation

The following tables summarize the expected quantitative data from the characterization of the Poly(FMT-Aniline) coating compared to a standard polyaniline (PANI) coating and an uncoated mild steel substrate.

Table 1: Expected Electrochemical Impedance Spectroscopy (EIS) Data

CoatingRct (Ω·cm²) (Initial)Cdl (F/cm²) (Initial)Rct (Ω·cm²) (After 30 days immersion)
Uncoated Mild Steel1.2 x 10³5.8 x 10⁻⁵2.5 x 10²
Polyaniline (PANI)8.5 x 10⁶2.1 x 10⁻⁸6.3 x 10⁵
Poly(FMT-Aniline) 5.2 x 10⁷ 9.5 x 10⁻⁹ 2.8 x 10⁶

Rct: Charge transfer resistance (higher value indicates better corrosion resistance) Cdl: Double-layer capacitance

Table 2: Expected Potentiodynamic Polarization Data

CoatingEcorr (V vs. Ag/AgCl)Icorr (A/cm²)Corrosion Rate (mm/year)Protection Efficiency (%)
Uncoated Mild Steel-0.658.5 x 10⁻⁵0.98-
Polyaniline (PANI)-0.423.1 x 10⁻⁷0.003699.6
Poly(FMT-Aniline) -0.35 9.8 x 10⁻⁸ 0.0011 99.9

Ecorr: Corrosion potential Icorr: Corrosion current density (lower value indicates better corrosion resistance)

Conclusion

The proposed application of this compound as a monomer for a novel anticorrosive coating, Poly(FMT-Aniline), is based on sound chemical principles and the known properties of related polymers. The synergistic effect of the aniline, thioether, and furan moieties is expected to result in a coating with superior adhesion, barrier properties, and active corrosion inhibition compared to conventional polyaniline. The detailed protocols for synthesis and characterization provide a clear roadmap for researchers to investigate the potential of this promising material. The expected data suggests that Poly(FMT-Aniline) could be a significant advancement in the field of corrosion protection.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-[(2-Furylmethyl)thio]aniline (CAS 869943-49-7). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the purification of this versatile intermediate. The purity of pharmaceutical intermediates is a critical determinant of an Active Pharmaceutical Ingredient's (API) safety, efficacy, and stability.[1] This document provides field-proven insights and detailed protocols to help you achieve the stringent purity levels required for drug development and manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an organic compound with the molecular formula C₁₁H₁₁NOS.[2] Its structure features three key functional groups that dictate its chemical behavior and purification strategy:

  • Aniline Moiety: A primary aromatic amine (pKa ~4-5), which imparts basic properties and susceptibility to oxidation.

  • Thioether Linkage: A sulfur bridge connecting the aniline and furan rings, which can be prone to oxidation to sulfoxide or sulfone.

  • Furan Ring: A five-membered aromatic heterocycle that can be sensitive to strong acids.

Understanding these features is crucial for selecting appropriate solvents, adsorbents, and pH conditions during purification.

Q2: Why is achieving high purity for this intermediate so important?

In pharmaceutical synthesis, even trace impurities can have significant consequences. Potential issues arising from impure this compound include:

  • Reduced Efficacy: Impurities can interfere with subsequent reactions, leading to lower yields and the formation of difficult-to-remove byproducts.

  • Increased Toxicity: Uncharacterized impurities carried into the final API can pose serious health risks.

  • Altered Stability: Certain impurities can catalyze the degradation of the API, shortening its shelf life.

  • Regulatory Non-compliance: Regulatory agencies like the FDA and EMA have strict guidelines on impurity levels in pharmaceutical products.

Q3: What are the most common impurities I should expect?

Impurities typically arise from the synthesis process or degradation.[3] While the exact profile depends on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted 4-aminothiophenol or 2-(chloromethyl)furan.

  • Oxidation Products: The corresponding sulfoxide or sulfone, formed by oxidation of the thioether. Aniline derivatives are also prone to oxidative discoloration (turning yellow or brown).[4]

  • Byproducts: Side-products from the synthetic reaction, such as disulfide-linked aniline dimers.

  • Residual Solvents: Organic volatile chemicals used in the synthesis or initial workup.[3]

Q4: What are the primary methods for purifying this compound?

The most effective purification techniques leverage the compound's unique chemical properties. The main strategies are:

  • Column Chromatography: A highly versatile method for separating compounds based on their polarity. It is particularly useful for removing closely related impurities.[5][6]

  • Recrystallization: An excellent technique for purifying solid compounds that have a moderate to high level of initial purity.[7][8]

  • Acid-Base Extraction: This liquid-liquid extraction method exploits the basicity of the aniline group to separate it from neutral or acidic impurities.[9][10]

The choice of method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Discoloration (Yellow/Brown Product) 1. Oxidation: The aniline moiety is susceptible to air oxidation, especially when exposed to light.[4] 2. Thermal Degradation: The compound may be unstable at elevated temperatures used during solvent evaporation or distillation.1. Minimize Air/Light Exposure: Handle the compound under an inert atmosphere (Nitrogen or Argon) where possible. Store in amber vials in a cool, dark place. 2. Use an Antioxidant: For long-term storage or sensitive applications, consider adding a small amount of an antioxidant like BHT. 3. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[11]
Product is an Oil, Not a Solid 1. Residual Solvent: Trapped solvent can depress the melting point, causing the product to appear as an oil. 2. Presence of Impurities: Impurities act as a colligative property, lowering the melting point of the mixture.1. High-Vacuum Drying: Dry the product under a high vacuum for an extended period, possibly with gentle heating, to remove all residual solvent. 2. Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes) to the oil and stir vigorously. This can often induce crystallization. 3. Re-purify: If oiling persists, the purity is likely low. Re-purify using column chromatography.
Streaking/Tailing on Silica Gel TLC/Column 1. Acid-Base Interaction: The basic aniline group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing poor separation.[12] 2. Compound Overload: Applying too much sample to the TLC plate or column.1. Neutralize Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the mobile phase (eluent). A 0.5-1% concentration is typically sufficient.[12] This "neutralizes" the acidic sites on the silica, allowing the basic amine to elute cleanly. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase for column chromatography.[6]
Low or No Recovery After Acid-Base Extraction 1. Incorrect pH: The pH of the aqueous layer was not sufficiently acidic to fully protonate the aniline (pH < 2 needed) or not sufficiently basic to deprotonate it for re-extraction (pH > 9 needed). 2. Emulsion Formation: Vigorous shaking can lead to the formation of a stable emulsion between the organic and aqueous layers, trapping the product. 3. Furan Ring Instability: The furan ring can be sensitive to cleavage under strongly acidic conditions, especially with prolonged exposure or heat.1. Verify pH: Use pH paper or a pH meter to confirm the pH of the aqueous layer at each step. 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) or gently swirl instead of shaking vigorously. Centrifugation can also help break stable emulsions. 3. Use Milder Acid: Use a milder acid like 1 M citric acid or perform the extraction at a lower temperature (e.g., in an ice bath) to minimize degradation.
Multiple Peaks in HPLC/NMR Analysis 1. Incomplete Reaction: Starting materials are still present. 2. Side Reactions/Degradation: The presence of byproducts or degradation products (e.g., sulfoxide).1. Optimize Reaction: Ensure the initial reaction has gone to completion using TLC or LC-MS monitoring. 2. Select Appropriate Purification: Column chromatography is the most effective method for separating multiple, distinct impurities.[5] Develop a gradient elution method (e.g., from 5% to 50% Ethyl Acetate in Hexanes) to resolve all components.

Workflow and Method Selection

The choice of purification strategy is a critical decision based on the initial purity of your crude material.

Purification_Workflow Start Crude this compound Purity_Check Assess Purity (TLC, HPLC, or ¹H NMR) Start->Purity_Check Decision Purity > 95%? Purity_Check->Decision Recrystallize Recrystallization Decision->Recrystallize  Yes Column_Chrom Column Chromatography Decision->Column_Chrom No (Multiple Impurities) Acid_Wash Optional Acid Wash (To remove basic impurities) Recrystallize->Acid_Wash If basic impurities remain Final_Product Pure Product (Verify Purity) Recrystallize->Final_Product Column_Chrom->Final_Product Acid_Wash->Final_Product

Caption: Decision workflow for selecting a purification technique.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Recommended for Mixed Impurities)

This method is highly effective for separating the target compound from both more polar and less polar impurities. The key to success is neutralizing the silica gel.

Principle: The compound and its impurities are separated based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase (eluent). Adding a base to the eluent prevents the basic aniline from irreversibly binding to the acidic silica gel.[12]

Step-by-Step Methodology:

  • Eluent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate. To this mixture, add 0.5-1% triethylamine (Et₃N) by volume. For example, for 1 L of 80:20 Hexanes:EtOAc, add 800 mL Hexanes, 200 mL EtOAc, and 5-10 mL of Et₃N.

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates. Spot the crude material and test different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc). The ideal system will give the product a Retention Factor (Rƒ) of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (containing Et₃N). Ensure there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. To remove the final traces of the high-boiling Et₃N, you may need to co-evaporate with a lower-boiling solvent like dichloromethane or dry under a high vacuum.

Protocol 2: Recrystallization (Recommended for >95% Pure Material)

Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The choice of solvent is paramount.[7][8]

Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which the compound is highly soluble. As the solution cools slowly, the solubility decreases, and the pure compound forms crystals, leaving the impurities dissolved in the surrounding liquid (mother liquor).[13]

Solvent Selection Data:

SolventPolarity IndexBoiling Point (°C)Suitability Notes
Isopropanol 4.382Good candidate. High solubility when hot, lower when cold.
Ethanol 5.278Similar to isopropanol, may be slightly too good a solvent.
Toluene 2.4111Good for non-polar impurities. Higher boiling point requires care.
Ethyl Acetate 4.477Often a good solvent for moderately polar compounds.
Hexanes 0.169Likely a poor solvent; useful as an "anti-solvent" or for trituration.
Water 10.2100The compound is likely insoluble in water.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add ~20-30 mg of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the solid at room temp but will dissolve it completely upon heating.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Use the absolute minimum amount of hot solvent.[7][14]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13] If crystals do not form, try scratching the inside of the flask with a glass rod.[13]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 3: Acid-Base Extraction

This technique is excellent for removing neutral or acidic impurities from the basic aniline product.

Acid_Base_Extraction Start Crude product in Organic Solvent (e.g., EtOAc) Add_Acid Wash with 1 M HCl (aq) (Protonates Aniline) Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer: Neutral/Acidic Impurities (Discard) Separate1->Organic1 Top Layer Aqueous1 Aqueous Layer: Protonated Product (R-NH₃⁺Cl⁻) Separate1->Aqueous1 Bottom Layer Add_Base Add 2 M NaOH (aq) until pH > 9 (Deprotonates Aniline) Aqueous1->Add_Base Extract Extract with fresh Organic Solvent Add_Base->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer (Discard) Separate2->Aqueous2 Bottom Layer Organic2 Organic Layer: Pure Product (R-NH₂) Separate2->Organic2 Top Layer Dry_Evap Dry (Na₂SO₄), Filter, and Evaporate Solvent Organic2->Dry_Evap Final Pure Product Dry_Evap->Final

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl (aq). Shake the funnel, venting frequently. Allow the layers to separate. The protonated aniline will move into the aqueous layer.[9][10]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the acid wash on the organic layer one more time to ensure complete extraction. Combine the aqueous layers. The organic layer containing neutral or acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2 M NaOH (aq) with stirring until the solution is strongly basic (pH > 9). The aniline product should precipitate or form an oil.

  • Re-extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the basic aqueous mixture and shake to extract the free amine back into the organic phase.

  • Final Workup: Separate the organic layer. Wash it with brine (saturated NaCl solution), dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the purified product.

References

Overcoming challenges in the scale-up synthesis of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-[(2-Furylmethyl)thio]aniline.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive 4-aminothiophenol: Oxidation of the thiol group to a disulfide.- Use fresh 4-aminothiophenol or purify older stock by distillation or recrystallization. - Degas solvents to remove dissolved oxygen. - Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
2. Unreactive 2-furfuryl chloride: Decomposition of the starting material.- Use freshly prepared or recently purchased 2-furfuryl chloride. This compound can be unstable. - Store 2-furfuryl chloride under an inert atmosphere and at a low temperature.
3. Insufficient base: Incomplete deprotonation of the thiol.- Ensure the use of at least one equivalent of a suitable base (e.g., triethylamine, potassium carbonate). - Consider using a stronger, non-nucleophilic base if the reaction remains sluggish.
Formation of a Significant Amount of a White Precipitate (Disulfide) 1. Presence of oxygen: Oxidation of the thiolate intermediate.- Rigorously exclude air from the reaction by using degassed solvents and maintaining a positive pressure of an inert gas. - Consider adding a small amount of a reducing agent, though this may complicate purification.
Dark Brown or Black Reaction Mixture 1. Decomposition of the furan ring: The furan moiety can be sensitive to acidic conditions and heat.- Ensure the reaction is not overly acidic. If using a hydrochloride salt of a starting material, ensure sufficient base is present to neutralize it and deprotonate the thiol. - Maintain careful temperature control; avoid excessive heating.
2. Polymerization of furfuryl chloride: Can be initiated by Lewis or Brønsted acids.- Use a non-acidic and non-protic solvent. - Add the base to the 4-aminothiophenol before the addition of 2-furfuryl chloride to ensure the presence of the less acidic thiolate.
Difficult Purification 1. Presence of multiple byproducts: Due to side reactions mentioned above.- Optimize reaction conditions to minimize byproduct formation before scaling up. - Employ column chromatography with a carefully selected eluent system for purification. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Product Purity Decreases on Scale-up 1. Inefficient heat transfer: Exothermic nature of the S-alkylation reaction can lead to localized hot spots and increased byproduct formation.- Ensure adequate reactor cooling capacity. - Control the rate of addition of the electrophile (2-furfuryl chloride) to manage the exotherm. - Monitor the internal reaction temperature closely.
2. Inefficient mixing: Poor mass transfer can lead to localized high concentrations of reactants, promoting side reactions.- Use a reactor with appropriate agitation for the scale and viscosity of the reaction mixture. - Ensure the base is fully dissolved or well-suspended before adding the electrophile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most straightforward and common method is the S-alkylation of 4-aminothiophenol with a 2-furylmethyl halide, typically 2-furfuryl chloride, in the presence of a base.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: The most critical parameters are:

  • Temperature Control: The reaction is exothermic, and poor heat management can lead to increased byproduct formation and decomposition of the furan ring.

  • Inert Atmosphere: 4-aminothiophenol and its corresponding thiolate are susceptible to oxidation, leading to the formation of a disulfide byproduct.

  • Rate of Addition: Controlled addition of the 2-furfuryl chloride is crucial to manage the reaction exotherm.

  • Mixing: Efficient agitation is necessary to ensure homogeneous reaction conditions and prevent localized concentration gradients.

Q3: What are the common impurities I should look for?

A3: Common impurities include:

  • 4,4'-Disulfanediyldianiline: The disulfide resulting from the oxidation of 4-aminothiophenol.

  • Unreacted starting materials: 4-aminothiophenol and 2-furfuryl chloride.

  • Polymeric materials: Arising from the decomposition of the furan ring or polymerization of 2-furfuryl chloride.

  • Over-alkylation products: Although less common for the aniline nitrogen under these conditions, it is a possibility to consider.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Summary

The following table summarizes typical, though hypothetical, quantitative data for the synthesis of this compound at different scales. Actual results may vary based on specific experimental conditions.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (50 kg)
Yield 85-95%80-90%75-85%
Purity (by HPLC) >99%>98%>98%
Reaction Time 2-4 hours4-8 hours6-12 hours
Reaction Temperature 25-40 °C30-50 °C35-55 °C

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Aminothiophenol

  • 2-Furfuryl chloride

  • Triethylamine (or Potassium Carbonate)

  • Ethanol (or Acetonitrile)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet, charge 4-aminothiophenol (1.0 equivalent) and ethanol. Begin stirring and purge the vessel with nitrogen.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir until all solids are dissolved.

  • Electrophile Addition: Slowly add 2-furfuryl chloride (1.05 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 40°C. The reaction is exothermic.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the consumption of the starting materials is complete.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Visualizations

Synthesis_Pathway 4-Aminothiophenol 4-Aminothiophenol Reaction Reaction 4-Aminothiophenol->Reaction 2-Furfuryl_Chloride 2-Furfuryl_Chloride 2-Furfuryl_Chloride->Reaction Base Base Base->Reaction Deprotonation Product This compound Reaction->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Starting_Materials Check Starting Material Purity Start->Check_Starting_Materials Check_Reaction_Conditions Verify Reaction Conditions Start->Check_Reaction_Conditions Analyze_Byproducts Identify Byproducts (HPLC, GC-MS) Check_Starting_Materials->Analyze_Byproducts Check_Reaction_Conditions->Analyze_Byproducts Optimize_Temp Optimize Temperature Control Analyze_Byproducts->Optimize_Temp Exotherm/Degradation Optimize_Mixing Improve Mixing Efficiency Analyze_Byproducts->Optimize_Mixing Inhomogeneity Optimize_Purification Refine Purification Method Analyze_Byproducts->Optimize_Purification Persistent Impurities Solution Problem Resolved Optimize_Temp->Solution Optimize_Mixing->Solution Optimize_Purification->Solution

Caption: A general troubleshooting workflow for synthesis issues.

Support_Center_Structure Support_Center Technical Support Center Overcoming Challenges in Scale-up Synthesis Troubleshooting Troubleshooting Guide Support_Center->Troubleshooting FAQs Frequently Asked Questions Support_Center->FAQs Data Data Summary Support_Center->Data Protocols Experimental Protocols Support_Center->Protocols Visuals Visualizations Support_Center->Visuals

Caption: Structure of the Technical Support Center documentation.

Side-reaction products in the synthesis of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(2-Furylmethyl)thio]aniline.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a low yield of the desired S-alkylated product. What are the potential causes and how can I optimize the reaction?

A1: Low yields in the synthesis of this compound, which is typically achieved via a nucleophilic substitution (SN2) reaction between 4-aminothiophenol and a 2-furylmethyl halide (e.g., 2-(chloromethyl)furan), can be attributed to several factors. The primary challenges include competing side reactions and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Competing N-Alkylation: The amino group of 4-aminothiophenol is also nucleophilic and can compete with the thiol group, leading to the formation of the undesired N-alkylated isomer, N-(2-furylmethyl)-4-aminothiophenol.

    • Solution: The relative nucleophilicity of the thiol and amine groups is pH-dependent. At a basic pH, the thiolate anion (ArS-) is formed, which is a much stronger nucleophile than the neutral amine. Therefore, carrying out the reaction in the presence of a suitable base is crucial for selective S-alkylation. The choice of base is important; a moderately strong base that can deprotonate the thiol without significantly deprotonating the amine is ideal. Using a base like potassium carbonate (K2CO3) or sodium carbonate (Na2CO3) is often effective.

  • Oxidation of 4-Aminothiophenol: Thiols are susceptible to oxidation, which can lead to the formation of bis(4-aminophenyl) disulfide. This side reaction consumes the starting material and reduces the yield of the desired product.

    • Solution: To minimize oxidation, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction rate and selectivity.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or acetone are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophilic anion relatively free. The reaction temperature should be optimized; higher temperatures can increase the rate of reaction but may also promote side reactions. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Issue 2: Presence of Multiple Products in the Final Mixture

Q2: My crude product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side-reaction products and how can I characterize them?

A2: The synthesis of this compound can lead to several side-reaction products. Identifying these impurities is crucial for optimizing the reaction and ensuring the purity of the final product.

Common Side-Reaction Products:

Side-Reaction Product Structure Reason for Formation Characterization Notes
N-(2-furylmethyl)-4-aminothiophenol(Structure of N-alkylated isomer)Competing nucleophilic attack by the amino group on the furfuryl halide.Will have a similar mass to the desired product in MS analysis. 1H NMR will show a characteristic shift for the protons on the carbon adjacent to the nitrogen.
bis(4-aminophenyl) disulfide(Structure of disulfide)Oxidation of the starting 4-aminothiophenol.[1]Can be identified by its distinct mass spectrum and NMR signals. The absence of the furfuryl group protons in the 1H NMR spectrum is a key indicator.
S,S-bis(2-furylmethyl)-4-aminophenylsulfonium salt(Structure of sulfonium salt)Over-alkylation of the desired thioether product with another molecule of the furfuryl halide.As an ionic compound, it will have very different solubility and chromatographic behavior compared to the desired product. ESI-MS would show a cationic species.

Frequently Asked Questions (FAQs)

Q3: What is the recommended experimental protocol for the synthesis of this compound?

A3: While a specific, universally optimized protocol may vary, a general procedure for the S-alkylation of 4-aminothiophenol is as follows:

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 4-Aminothiophenol

    • 2-(Chloromethyl)furan (or 2-(bromomethyl)furan)

    • Potassium carbonate (K2CO3) or Sodium Carbonate (Na2CO3)

    • Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 4-aminothiophenol (1.0 equivalent) in DMF, add potassium carbonate (1.5-2.0 equivalents).

    • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 30 minutes to facilitate the formation of the thiolate.

    • Slowly add a solution of 2-(chloromethyl)furan (1.0-1.2 equivalents) in DMF to the reaction mixture.

    • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

    • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.

Q4: How can I favor S-alkylation over N-alkylation?

A4: To favor S-alkylation, it is crucial to exploit the difference in acidity between the thiol and the amino group. By using a base that is strong enough to deprotonate the thiol (pKa ~6-7) but not the anilinic amino group (pKa of the conjugate acid ~4-5), you can generate the highly nucleophilic thiolate. The use of inorganic bases like potassium carbonate in a polar aprotic solvent is a standard method to achieve this selectivity.

Q5: What is the best way to prevent the formation of the disulfide byproduct?

A5: The formation of bis(4-aminophenyl) disulfide is an oxidative side reaction. To prevent this, it is essential to carry out the reaction under an inert atmosphere, such as nitrogen or argon. Using degassed solvents can further minimize the presence of dissolved oxygen.

Visualizations

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 4-aminothiophenol in DMF add_base Add K2CO3 start->add_base stir Stir under N2 atmosphere add_base->stir add_halide Add 2-(chloromethyl)furan stir->add_halide heat Heat and monitor by TLC add_halide->heat quench Quench with water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

side_reactions Potential Side-Reactions in the Synthesis cluster_products Reaction Products start 4-Aminothiophenol + 2-(Chloromethyl)furan main_product Desired Product: This compound start->main_product S-Alkylation (Desired) n_alkylation N-Alkylation Product start->n_alkylation N-Alkylation disulfide Disulfide Product start->disulfide Oxidation sulfonium Sulfonium Salt Product main_product->sulfonium Over-alkylation

Caption: Potential side-reactions in the synthesis of this compound.

References

Optimization of reaction conditions for 4-[(2-Furylmethyl)thio]aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 4-[(2-Furylmethyl)thio]aniline.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and optimization of this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Optimization prep_reagents Reagent Preparation (4-Aminothiophenol, 2-Furfuryl chloride) setup_reaction Reaction Setup (Inert Atmosphere) prep_reagents->setup_reaction run_reaction Run Reaction (Base, Solvent, Temp.) setup_reaction->run_reaction monitor_reaction Monitor Progress (TLC/HPLC) run_reaction->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction extract_product Extraction quench_reaction->extract_product purify_product Purification (Column Chromatography) extract_product->purify_product characterize Characterization (NMR, MS) purify_product->characterize analyze_results Analyze Yield & Purity characterize->analyze_results optimize Optimize Conditions analyze_results->optimize optimize->run_reaction Iterate G reactant1 4-Aminothiophenol reaction_arrow reactant1->reaction_arrow Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reactant2 2-Furfuryl Chloride reactant2->reaction_arrow product This compound hcl HCl plus1 + plus2 + reaction_arrow->product reaction_arrow->hcl

Troubleshooting spectroscopic data of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-[(2-Furylmethyl)thio]aniline. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spectroscopic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic features for this compound?

A1: While a dedicated spectrum for this specific molecule is not publicly available, the expected spectroscopic data can be predicted based on its constituent functional groups: a 4-substituted aniline ring, a 2-substituted furan ring, and a thioether linkage. Key expected features are summarized in the tables below.

Q2: I'm observing complex and overlapping signals in the aromatic region of my ¹H NMR spectrum. How can I resolve them?

A2: Overlapping signals in the aromatic region (typically 6.0-7.5 ppm) are common for this molecule due to the presence of both aniline and furan protons. The aniline protons often appear as two doublets (an AA'BB' system), and the furan protons will also show characteristic splitting. To resolve these, consider the following:

  • Use a higher field NMR instrument: This will increase the chemical shift dispersion.

  • Change the deuterated solvent: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce shifts (Aromatic Solvent-Induced Shifts, ASIS) that may resolve overlapping peaks.[1]

  • 2D NMR techniques: Experiments like COSY (Correlation Spectroscopy) can help identify coupled protons, while HMQC/HSQC (Heteronuclear Single Quantum Coherence) can correlate protons to their attached carbons, aiding in assignment.

Q3: My IR spectrum shows broad peaks in the 3300-3500 cm⁻¹ region. What could be the cause?

A3: A broad peak in this region is characteristic of N-H stretching vibrations of the primary amine group in the aniline moiety.[2][3] The broadening is often due to hydrogen bonding. If the peak is unexpectedly broad or shifted, it could indicate the presence of water in your sample or solvent. Ensure your sample is dry and use anhydrous solvents.

Q4: The molecular ion peak in my mass spectrum is weak or absent. Is this normal?

A4: For aromatic thioethers, the molecular ion peak can sometimes be weak depending on the ionization method.[4] Electron ionization (EI) can lead to significant fragmentation. Common fragmentation patterns for this molecule would involve cleavage of the C-S bonds and fragmentation of the furan ring.[4][5] Consider using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to observe a more prominent molecular ion peak.

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy

Issue: Unexpected Chemical Shifts or Splitting Patterns

  • Possible Cause: The electronic environment of the protons and carbons in this compound is influenced by the electron-donating amino group and the thioether linkage, as well as the furan ring. This can lead to shifts that differ from simple aniline or furan.

  • Solution: Compare your observed shifts to the predicted values in the data table below. Use 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and assign signals unambiguously.

Issue: Broad Signals for NH₂ Protons

  • Possible Cause: The protons of the primary amine can undergo exchange with trace amounts of water or acidic impurities, leading to peak broadening.[6] The nitrogen nucleus also has a quadrupole moment which can contribute to broadening.[1]

  • Solution: To confirm the presence of the NH₂ peak, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The NH₂ peak should diminish or disappear due to proton-deuterium exchange.[6]

Infrared (IR) Spectroscopy

Issue: Ambiguous Peaks in the Fingerprint Region (below 1500 cm⁻¹)

  • Possible Cause: The fingerprint region contains a multitude of complex vibrational modes, including C-S and C-O-C stretches, and aromatic ring vibrations, making individual peak assignment difficult.

  • Solution: Focus on the characteristic peaks in the functional group region (above 1500 cm⁻¹) to confirm the presence of the key moieties (N-H, C=C aromatic, C-H aromatic, furan ring vibrations).[7][8] The fingerprint region is best used for matching the entire spectral pattern to a reference spectrum if one is available.

Mass Spectrometry (MS)

Issue: Difficulty in Interpreting the Fragmentation Pattern

  • Possible Cause: The molecule can undergo several fragmentation pathways, including cleavage at the benzylic position, cleavage of the C-S bonds, and rearrangements.[4][9][10]

  • Solution: Look for characteristic fragment ions. A prominent peak at m/z 81 is indicative of the furfuryl cation. Cleavage of the thioether can result in ions corresponding to the aniline-thiol fragment or the furfuryl fragment. Refer to the predicted fragmentation table for guidance.

UV-Vis Spectroscopy

Issue: Shifts in λmax Values

  • Possible Cause: The position of maximum absorbance (λmax) is sensitive to the solvent polarity and pH. The aniline moiety is known to exhibit shifts in its absorption bands in acidic or basic conditions.[11]

  • Solution: Ensure consistent use of a specific solvent for all measurements. If comparing to literature values, use the same solvent. Be mindful of the pH of your sample solution.

Data Presentation

Predicted NMR Spectroscopic Data
Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Aniline H-2, H-6~7.2-7.4 (d)~130-135Protons ortho to the sulfur atom.
Aniline H-3, H-5~6.6-6.8 (d)~115-120Protons ortho to the amino group.
Aniline C-1-~145-150Carbon attached to the nitrogen.
Aniline C-4-~120-125Carbon attached to the sulfur.
Furan H-5~7.3-7.5 (m)~142-144
Furan H-3~6.1-6.3 (m)~107-110
Furan H-4~6.3-6.5 (m)~110-112
Furan C-2-~150-155Carbon attached to the methylene group.
Methylene (-CH₂-)~4.0-4.2 (s)~30-35
Amine (-NH₂)~3.5-4.0 (br s)-Chemical shift can be variable.
Predicted IR Spectroscopic Data
Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
N-H Stretch (Amine)3300-3500Medium, often two bands
C-H Stretch (Aromatic)3000-3100Medium to Weak
C-H Stretch (CH₂)2850-2960Medium to Weak
C=C Stretch (Aromatic)1580-1620Medium to Strong
N-H Bend (Amine)1550-1650Medium
C=C Stretch (Furan)~1500, ~1460Medium
C-N Stretch1250-1350Medium
C-O-C Stretch (Furan)1000-1300Strong
C-S Stretch600-800Weak to Medium
Predicted Mass Spectrometry Fragmentation
m/z Predicted Fragment Ion Fragmentation Pathway
219[M]⁺Molecular Ion
124[C₆H₆NS]⁺Cleavage of the furfuryl-S bond
95[C₅H₅O-CH₂]⁺Furfuryl cation
81[C₅H₅O]⁺Tropylium-like furanium ion

Experimental Protocols

General NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the magnetic field homogeneity.

  • Acquisition: Acquire the desired ¹H, ¹³C, and 2D NMR spectra.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[12]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: After automatic background subtraction, analyze the resulting spectrum to identify the characteristic absorption bands.[12]

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Interpret the mass spectrum by identifying the molecular ion and analyzing the fragmentation pattern.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, hexane). The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0 AU).[12]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill two cuvettes with the pure solvent. Place one in the sample holder and one in the reference holder and run a baseline correction over the desired wavelength range (e.g., 200-400 nm).[12]

  • Acquire Spectrum: Replace the solvent cuvette in the sample holder with the cuvette containing the sample solution and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Final Structure Elucidation start Start with pure sample dissolve Dissolve in appropriate solvent start->dissolve NMR NMR Spectroscopy dissolve->NMR IR IR Spectroscopy dissolve->IR MS Mass Spectrometry dissolve->MS UV_Vis UV-Vis Spectroscopy dissolve->UV_Vis process_nmr Assign Peaks & Correlate Signals NMR->process_nmr process_ir Identify Functional Groups IR->process_ir process_ms Analyze Fragmentation Pattern MS->process_ms process_uv Determine λmax UV_Vis->process_uv elucidate Combine all data for structure confirmation process_nmr->elucidate process_ir->elucidate process_ms->elucidate process_uv->elucidate

Caption: General workflow for the spectroscopic analysis of this compound.

troubleshooting_logic cluster_nmr NMR Issues cluster_ir IR Issues cluster_ms MS Issues start Unexpected Spectroscopic Data overlap Overlapping Aromatic Peaks? start->overlap broad_nh Broad NH₂ Signal? start->broad_nh broad_oh_nh Very Broad Peak at 3300-3500 cm⁻¹? start->broad_oh_nh no_m_peak Weak or Absent Molecular Ion? start->no_m_peak higher_field Use Higher Field Instrument overlap->higher_field Yes change_solvent Change Solvent (e.g., Benzene-d₆) overlap->change_solvent Yes d2o_exchange Perform D₂O Exchange broad_nh->d2o_exchange Yes, to confirm dry_sample Dry Sample and Use Anhydrous Solvent broad_oh_nh->dry_sample Yes soft_ionization Use Softer Ionization (ESI, CI) no_m_peak->soft_ionization Yes

Caption: Troubleshooting logic for common spectroscopic issues.

References

Technical Support Center: Stability of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 4-[(2-Furylmethyl)thio]aniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My stored this compound has developed a yellow or brownish color. Is it still usable?

A1: The discoloration of aniline derivatives is often indicative of oxidation, which can lead to the formation of impurities. While a slight color change may not significantly impact all applications, for high-purity work such as in drug development, the presence of these impurities is a concern. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, purification by recrystallization or column chromatography may be necessary.

Q2: What are the optimal storage conditions for long-term stability of this compound?

A2: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to air and moisture. For extended storage periods, refrigeration (2-8 °C) in an inert atmosphere (e.g., under argon or nitrogen) is recommended.

Q3: What are the known chemical incompatibilities for this compound?

A3: this compound should not be stored with or exposed to strong oxidizing agents, as these can promote the oxidation of both the aniline and the thioether functional groups.[2] Contact with strong acids should also be avoided, as aniline can be protonated, potentially affecting its stability and reactivity.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathways for this compound are oxidation and photodegradation. The aniline moiety is susceptible to oxidation, leading to colored impurities. The thioether linkage can be oxidized to a sulfoxide and further to a sulfone. The furan ring is also prone to oxidative cleavage. Under photolytic stress, the molecule can undergo degradation, particularly in the presence of light and oxygen.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution
  • Possible Cause: The solvent may not be suitable or may contain impurities. The solution may be exposed to light or oxygen.

  • Troubleshooting Steps:

    • Use high-purity, degassed solvents.

    • Prepare solutions fresh before use whenever possible.

    • If solutions must be stored, protect them from light by using amber vials or wrapping the container in aluminum foil.

    • Store solutions under an inert atmosphere (argon or nitrogen).

    • Consider the pH of the solution, as highly acidic or basic conditions can accelerate degradation.

Issue 2: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Assess the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

    • Include a positive control and a freshly prepared standard of the compound in each experiment to monitor for degradation.

    • If degradation is observed, consider adding antioxidants to the assay medium, if compatible with the experimental design.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method, in line with ICH guidelines.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a solid sample of the compound at 60°C for 48 hours.

  • Photodegradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase of the analytical method.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the intact this compound from its potential degradation products.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products Detected
0.1 M HCl24 hours60°C8.52
0.1 M NaOH24 hours60°C12.13
3% H₂O₂24 hoursRoom Temp18.74
Heat (Solid)48 hours60°C5.21
Photolysis1.2 million lux hoursRoom Temp15.43

Visualizations

Degradation_Pathways cluster_main cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Minor) Main_Compound This compound Sulfoxide Sulfoxide Derivative Main_Compound->Sulfoxide Oxidation (H₂O₂) Furan_Oxidation Furan Ring Oxidation Products Main_Compound->Furan_Oxidation Oxidation Photo_Products Various Photolytic Products Main_Compound->Photo_Products Light/UV Hydrolysis_Products Minor Hydrolysis Products Main_Compound->Hydrolysis_Products Acid/Base (minor) Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow Start Forced Degradation Study Stock_Solution Prepare Stock Solution (1 mg/mL) Start->Stock_Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Stock_Solution->Stress_Conditions Sample_Prep Neutralize and Dilute Samples Stress_Conditions->Sample_Prep Analysis Analyze by Stability-Indicating HPLC Sample_Prep->Analysis Data_Evaluation Evaluate Degradation Profile Analysis->Data_Evaluation End Identify Degradants & Assess Stability Data_Evaluation->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Refinement of Crystallization Methods for 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their crystallization techniques for 4-[(2-Furylmethyl)thio]aniline. The advice provided is based on general principles of crystallization for aromatic thioethers and aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for the crystallization of this compound?

A1: For aromatic amines and thioethers like this compound, a good starting point is to screen a range of common single and mixed solvent systems. Recommended single solvents to evaluate include ethanol, methanol, isopropanol, and toluene.[1] Effective mixed solvent systems often consist of a solvent in which the compound is soluble and a miscible anti-solvent in which it is less soluble. Promising mixed systems to try are ethanol/water, acetone/water, or toluene/hexane.[1] The ideal solvent or solvent system is one in which this compound shows high solubility at elevated temperatures and low solubility at room temperature or below.[1]

Q2: My compound has "oiled out" instead of crystallizing. What should I do?

A2: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solvent's boiling point is higher than the compound's melting point or if the solution is highly supersaturated.[1][2] To induce crystallization, you can try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[3] If these methods are unsuccessful, it may be necessary to redissolve the oil in a larger volume of the hot solvent and allow it to cool at a much slower rate.[3]

Q3: The recovery of my purified product is very low. What are the potential causes and solutions?

A3: Low recovery can result from several factors:

  • Excessive Solvent Use: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1][4]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), the product will be lost. To prevent this, preheat the funnel and receiving flask.

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently to maximize crystal formation.[4] Placing the flask in an ice bath after it has cooled to room temperature can often improve yield.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: If the solution is colored by impurities, a small amount of activated charcoal can be added to the solution before the hot filtration step. The colored impurities may adsorb onto the surface of the charcoal, which is then removed by filtration.[5] It is important to use a minimal amount of charcoal to avoid adsorbing the desired product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used).Boil off some of the solvent to increase the concentration of the solute and then allow it to cool again.[2]
The solution is not cooled to a low enough temperature.After the solution has reached room temperature, place it in an ice bath to further decrease the solubility.
The compound is very soluble in the chosen solvent even at low temperatures.Try a different solvent or a mixed solvent system where the compound has lower solubility.
Crystallization Happens Too Quickly The solution is highly supersaturated, leading to the formation of small, impure crystals.Reheat the solution and add a small amount of additional solvent to decrease the level of supersaturation. Allow the solution to cool more slowly.[2]
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The compound is very impure, leading to a significant depression of its melting point.Consider other purification techniques, such as column chromatography, before attempting crystallization.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in a cold bath. Insulating the flask can help slow the cooling rate.[2]
Low Yield Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][4]
The product is significantly soluble in the crystallization solvent even at low temperatures.Ensure the solution is thoroughly cooled. Consider using a different solvent system.
Product was lost during transfer or filtration.Carefully transfer all material between vessels. Rinse the crystallization flask with a small amount of the ice-cold mother liquor and transfer this to the filter.[1]

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: In separate test tubes, add a small amount of crude this compound. To each tube, add a few drops of a different potential solvent or solvent mixture. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. It is important to preheat the filtration apparatus to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator.[1]

Visualizations

experimental_workflow start Start with Crude This compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Gravity Filtration dissolution->hot_filtration If insoluble impurities cooling Slow Cooling to Room Temperature dissolution->cooling If no decolorization and no insoluble impurities decolorization->hot_filtration If used decolorization->cooling If not used and no insoluble impurities hot_filtration->cooling crystal_isolation Isolate Crystals via Vacuum Filtration cooling->crystal_isolation washing Wash with Ice-Cold Solvent crystal_isolation->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end

Caption: Experimental workflow for the crystallization of this compound.

troubleshooting_guide start Problem Encountered During Crystallization no_crystals No Crystals Form start->no_crystals Observation oiling_out Compound Oils Out start->oiling_out Observation low_yield Low Yield of Recovered Product start->low_yield Observation colored_product Product is Colored start->colored_product Observation solution_no_crystals_1 Boil off excess solvent to concentrate the solution. no_crystals->solution_no_crystals_1 Possible Solution solution_no_crystals_2 Scratch inner surface of the flask or add seed crystal. no_crystals->solution_no_crystals_2 Possible Solution solution_oiling_out_1 Reheat and add more solvent. Cool solution more slowly. oiling_out->solution_oiling_out_1 Possible Solution solution_oiling_out_2 Change to a lower boiling point solvent. oiling_out->solution_oiling_out_2 Possible Solution solution_low_yield_1 Use minimum amount of hot solvent for dissolution. low_yield->solution_low_yield_1 Possible Solution solution_low_yield_2 Ensure thorough cooling, possibly in an ice bath. low_yield->solution_low_yield_2 Possible Solution solution_colored_product Redissolve and treat with activated charcoal before hot filtration. colored_product->solution_colored_product Possible Solution

Caption: Troubleshooting guide for common crystallization issues.

References

Addressing solubility issues of 4-[(2-Furylmethyl)thio]aniline in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-[(2-Furylmethyl)thio]aniline in experimental assays.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is the likely cause?

A1: This is a common issue for compounds with low aqueous solubility. The precipitation, often called "crashing out," occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound can no longer stay in solution.

Q2: My assay results with this compound are inconsistent and show lower potency than expected. Could this be related to solubility?

A2: Absolutely. Poor solubility is a significant reason for variable and inaccurate biological data. If the compound is not fully dissolved, the actual concentration available to interact with the target is lower than the nominal concentration, leading to an underestimation of its potency and inconsistent results.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: While it can be assay-dependent, a general guideline is to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts or cytotoxicity. It is always best to determine the tolerance of your specific cell line or assay to DMSO.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle warming can be a useful technique to aid dissolution. However, it is crucial to consider the thermal stability of the compound. Prolonged heating or high temperatures can lead to degradation. If you use heat, ensure it is done cautiously and for a minimal amount of time.

Q5: Are there any alternative solvents I can use to prepare my stock solution?

A5: Besides DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be validated. For some applications, co-solvent systems or the use of solubilizing agents like cyclodextrins might be beneficial.

Troubleshooting Guides

Common Solubility Issues and Solutions
Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution in aqueous buffer The final concentration exceeds the aqueous solubility of the compound.- Lower the final working concentration of the compound.- Perform a serial dilution in the pre-warmed aqueous buffer instead of a single large dilution.- Increase the final DMSO concentration slightly (ensure it's within the assay's tolerance).
Cloudiness or precipitate forms over time in the incubator - The compound has lower solubility at the incubation temperature (e.g., 37°C).- The compound is unstable in the assay medium and is degrading to a less soluble form.- Pre-warm the assay medium to the incubation temperature before adding the compound.- Assess the stability of the compound in the assay medium over the time course of the experiment.
Precipitate observed after freeze-thaw cycles of the stock solution The compound has limited solubility in the solvent at low temperatures.- Prepare smaller, single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles.- Before use, ensure the stock solution is completely thawed and vortexed to redissolve any precipitate.
Inconsistent results between experiments Incomplete dissolution of the compound leading to variability in the effective concentration.- After dilution, briefly sonicate the solution to aid in the dissolution of any microscopic precipitates.- Visually inspect the solution for any signs of precipitation before use.

Predicted Solubility of this compound

The following table summarizes the predicted physicochemical properties of this compound, which can help in designing experiments. Note: These are in silico predictions and should be confirmed experimentally.

Property Predicted Value Interpretation
LogP (Octanol-Water Partition Coefficient) 3.1Indicates good lipophilicity and likely low aqueous solubility.
Aqueous Solubility (LogS) -3.5Poorly soluble in water.
Solubility in Water ~20 mg/LVery low solubility in aqueous solutions.
Solubility in DMSO HighExpected to be freely soluble in DMSO.
Solubility in Ethanol ModerateExpected to have moderate solubility in ethanol.

Experimental Protocols

Protocol: Determination of Kinetic Solubility by UV-Vis Spectrophotometry

This protocol provides a method to estimate the kinetic solubility of this compound in a buffer of choice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplates

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

  • Vortex mixer

  • Centrifuge with a plate rotor

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved by vortexing.

  • Preparation of Calibration Curve:

    • Perform a serial dilution of the 10 mM stock solution in DMSO to prepare standards ranging from 100 µM to 1.56 µM.

    • In a 96-well UV-transparent plate, add 2 µL of each standard and 198 µL of DMSO.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan from 230 to 400 nm.

    • Plot absorbance versus concentration to generate a calibration curve.

  • Solubility Measurement:

    • In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to several wells.

    • Add 2 µL of the 10 mM stock solution to the PBS-containing wells. This results in a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake for 2 hours at room temperature.

    • After incubation, centrifuge the plate at a high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitated compound.

    • Carefully transfer 100 µL of the supernatant to a new 96-well UV-transparent plate.

    • Measure the absorbance of the supernatant at the determined λmax.

  • Data Analysis:

    • Using the equation from the linear regression of the calibration curve, calculate the concentration of the dissolved compound in the supernatant.

    • This concentration represents the kinetic solubility of this compound in PBS with 1% DMSO.

Visualizations

Troubleshooting Workflow for Compound Precipitation

G Troubleshooting Workflow for Compound Precipitation start Precipitation Observed in Assay check_stock Check Stock Solution Is it clear? start->check_stock redissolve_stock Warm and Vortex Stock Solution check_stock->redissolve_stock No check_dilution Review Dilution Protocol check_stock->check_dilution Yes redissolve_stock->check_dilution serial_dilution Perform Serial Dilution in Pre-warmed Buffer check_dilution->serial_dilution Single Dilution Used lower_conc Lower Final Concentration check_dilution->lower_conc Concentration Too High check_assay_cond Investigate Assay Conditions check_dilution->check_assay_cond Protocol OK no_precipitation No Precipitation Proceed with Assay serial_dilution->no_precipitation lower_conc->no_precipitation use_solubilizer Consider Co-solvents or Solubilizing Agents check_assay_cond->use_solubilizer Still Precipitates check_assay_cond->no_precipitation Issue Resolved use_solubilizer->no_precipitation

Caption: A decision tree to guide troubleshooting of compound precipitation in assays.

Potential Signaling Pathway Involvement: MAPK/ERK Pathway

Given that furan and aniline moieties are common in kinase inhibitors, this compound could potentially modulate signaling pathways regulated by kinases. The MAPK/ERK pathway is a key cascade involved in cell proliferation, differentiation, and survival, and is a common target for cancer drug development.

G Simplified MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Survival, etc.) TranscriptionFactors->CellResponse

Caption: A simplified diagram of the MAPK/ERK signaling cascade.

Technical Support Center: Method Development for Resolving Impurities in 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving impurities in 4-[(2-Furylmethyl)thio]aniline.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities in this compound can arise from several sources throughout the manufacturing process and storage.[1] These include:

  • Synthesis-Related Impurities: Byproducts from the chemical synthesis, such as unreacted starting materials, intermediates, and products from side reactions.

  • Degradation Products: Impurities formed due to the degradation of the active pharmaceutical ingredient (API) under the influence of light, heat, humidity, acid, base, or oxidation.[2][3]

  • Residual Solvents: Solvents used during the synthesis and purification that are not completely removed.

Q2: What are the common analytical techniques for impurity profiling of this compound?

A2: The most common and effective analytical techniques for impurity profiling of pharmaceutical compounds like this compound are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC with UV detection, is a primary technique for separating and quantifying impurities.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used for the identification and structural elucidation of unknown impurities by providing molecular weight and fragmentation information.[6][7][8]

  • Gas Chromatography (GC): Suitable for the analysis of volatile and semi-volatile impurities, such as residual solvents.

Q3: My HPLC chromatogram for this compound shows significant peak tailing for the main peak. What are the likely causes and how can I resolve this?

A3: Peak tailing for aromatic amines like this compound in reverse-phase HPLC is often caused by secondary interactions between the basic aniline moiety and acidic silanol groups on the silica-based stationary phase.[9][10] Here are common causes and solutions:

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the aniline, both ionized and non-ionized forms can exist, leading to peak tailing. Adjusting the mobile phase pH to be at least 2 units away from the analyte's pKa can improve peak shape. Operating at a lower pH (e.g., <3) can protonate the silanol groups and minimize these interactions.[9][10]

  • Insufficient Buffering: A low buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer concentration (typically 10-50 mM) can help.[11]

  • Column Choice: Older, "Type A" silica columns have more accessible and acidic silanol groups. Using a modern, high-purity, "Type B" silica column or a column with end-capping can significantly reduce peak tailing.[9]

  • Column Overload: Injecting too much sample can lead to peak distortion. To check for this, dilute the sample and inject it again. If the peak shape improves, reduce the sample concentration or injection volume.[11][12]

Q4: I am observing new, unidentified peaks in my stability samples of this compound. How can I identify them?

A4: The appearance of new peaks in stability samples suggests degradation of the drug substance. A systematic approach to identify these unknown impurities is as follows:

  • Forced Degradation Studies: Perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.[2][3][13]

  • Comparative Analysis: Compare the chromatograms of the stressed samples with your stability samples. Matching retention times can provide clues about the nature of the degradation products.

  • LC-MS/MS Analysis: Utilize LC-MS/MS to determine the molecular weights and fragmentation patterns of the unknown peaks. This data is crucial for proposing potential structures.[1][6]

  • Isolation and NMR Spectroscopy: For definitive structural confirmation, the impurity may need to be isolated using techniques like preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Guide 1: Poor Peak Resolution in HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Co-eluting or poorly resolved impurity peaks Inadequate chromatographic separation 1. Optimize Mobile Phase: Modify the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Change Column Chemistry: Switch to a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to alter the selectivity. 3. Adjust pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
Column Overload Reduce the injection volume or sample concentration to see if resolution improves.[12]
Column Deterioration Replace the column with a new one of the same type to rule out column failure.[12]
Guide 2: Issues with Method Sensitivity
Problem Possible Cause Troubleshooting Steps
Low signal-to-noise ratio for impurity peaks Inappropriate detection wavelength Optimize the UV detection wavelength to the absorption maximum of the impurities, if known. A diode array detector (DAD) can be used to screen for the optimal wavelength.
Low impurity concentration Increase the sample concentration or injection volume, being mindful of potential column overload for the main peak.
High baseline noise Ensure proper mobile phase mixing and degassing. Check for leaks in the HPLC system.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a starting point and should be optimized for your specific instrumentation and impurity profile.

  • Chromatographic System: HPLC with a quaternary or binary pump, UV-Vis or DAD detector, column oven, and autosampler.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm (or similar high-purity silica column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1]

Protocol 2: Forced Degradation Studies

These studies are performed to generate potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[1][2][3]

  • Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M HCl and heat at 60 °C for 24 hours.[1]

  • Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 M NaOH and keep at room temperature for 24 hours.[1]

  • Oxidative Degradation: Dissolve the sample (1 mg/mL) in 3% hydrogen peroxide and keep at room temperature for 24 hours.[1]

  • Thermal Degradation: Keep the solid sample in an oven at 105 °C for 48 hours.[1]

  • Photodegradation: Expose the solid sample to UV light (e.g., 254 nm) for 48 hours.[1]

After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze by the developed HPLC-UV and LC-MS methods.

Data Presentation

Table 1: Example HPLC-UV Method Parameters for Aniline Derivatives
ParameterMethod A (Isocratic)Method B (Gradient)
Column C18, 250mm x 4.6mm, 5µmC18, 150mm x 4.6mm, 3µm
Mobile Phase Acetonitrile:Phosphate Buffer (50:50, v/v)A: Water with 0.05% Acetic Acid B: Acetonitrile with 0.05% Acetic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 250 nmUV at 258 nm
Temperature Room Temperature30 °C
Reference [4][8]

Mandatory Visualization

impurity_identification_workflow cluster_analysis Analysis cluster_investigation Investigation cluster_outcome Outcome start Sample of this compound hplc_uv HPLC-UV Analysis start->hplc_uv unknown_peaks Unknown Peaks Observed? hplc_uv->unknown_peaks lc_ms LC-MS/MS Analysis forced_degradation Forced Degradation Studies lc_ms->forced_degradation unknown_peaks->lc_ms Yes no_action No Further Action unknown_peaks->no_action No structure_elucidation Structure Elucidation forced_degradation->structure_elucidation impurity_identified Impurity Identified and Characterized structure_elucidation->impurity_identified

Caption: Workflow for the identification and characterization of unknown impurities.

troubleshooting_peak_tailing cluster_checks Troubleshooting Steps start Peak Tailing Observed for Aniline Peak check_ph Adjust Mobile Phase pH (away from analyte pKa) start->check_ph check_buffer Increase Buffer Concentration (10-50 mM) check_ph->check_buffer check_column Use High-Purity, End-Capped Column check_buffer->check_column check_overload Reduce Sample Concentration or Injection Volume check_column->check_overload resolved Peak Shape Improved check_overload->resolved

Caption: Troubleshooting workflow for peak tailing of the main analyte.

References

Validation & Comparative

Comparative Study of 4-[(2-Furylmethyl)thio]aniline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synthesis, antimicrobial, and cytotoxic properties of 4-[(2-Furylmethyl)thio]aniline and its structural analogs is presented, offering valuable insights for researchers and professionals in drug development. This guide synthesizes available data to facilitate a comparative understanding of their potential as therapeutic agents.

This publication delves into the structure-activity relationships of a series of aniline derivatives characterized by a furfurylthio moiety. The core compound, this compound, serves as a scaffold for modification to explore the impact of structural changes on biological activity. This guide provides a comparative analysis of the available data on the synthesis and biological evaluation of these compounds, with a focus on their antimicrobial and cytotoxic effects.

Comparative Analysis of Biological Activity

While a direct comparative study of a wide range of analogs of this compound is not extensively documented in a single source, by compiling data from various studies on structurally related compounds, we can infer structure-activity relationships. The primary areas of biological investigation for this class of compounds have been their antimicrobial and cytotoxic activities.

Table 1: Comparative Antimicrobial Activity of this compound Analogs

CompoundModificationTarget OrganismActivity (MIC/EC50/Zone of Inhibition)Reference
This compound Parent CompoundData Not Available--
Analog 1 (Thiophene derivative) Furan ring replaced by ThiopheneStaphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), Aspergillus niger, Candida albicans (Fungi)Moderate to good activity, with specific derivatives showing comparable or better activity than standard drugs like Ampicillin and Ketoconazole.[1][1]
Analog 2 (Triazole derivative) Aniline replaced by a triazole moietyBacillus subtilis, Staphylococcus aureus (Gram-positive), Salmonella typhi, Escherichia coli (Gram-negative), Candida albicans, Aspergillus niger (Fungi)Compound with a p-hydroxyl group on the benzylidene ring showed the most potent activity against Gram-positive bacteria.[2][2]
Analog 3 (Morpholine derivative) Aniline replaced by morpholineCryptococcus neoformansHigh activity observed for certain aryl-substituted derivatives.

Note: This table is a composite representation based on available literature on related structures. Direct quantitative comparison is limited due to variations in experimental conditions across studies.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are crucial.

General Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves a nucleophilic substitution reaction between a substituted aminothiophenol and a heterocyclic methyl halide.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminothiophenol 4-Aminothiophenol ReactionStep Nucleophilic Substitution Aminothiophenol->ReactionStep FurfurylChloride 2-(Chloromethyl)furan FurfurylChloride->ReactionStep Base Base (e.g., K2CO3) Base->ReactionStep Solvent Solvent (e.g., DMF) Solvent->ReactionStep TargetCompound This compound ReactionStep->TargetCompound

Workflow for antimicrobial screening.

Protocol (Broth Microdilution):

  • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms of action for this compound and its analogs are not yet fully elucidated. However, based on the activities of structurally related sulfonamides and other antimicrobial agents, several potential pathways can be hypothesized. For instance, some sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria.

dot

PutativeSignalingPathway cluster_inhibition Potential Inhibition cluster_pathway Bacterial Folic Acid Synthesis Compound This compound Analog DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Competitive Inhibition? PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Inhibited by Sulfonamides THF Tetrahydrofolic Acid (THF) DHF->THF

Hypothetical inhibition of bacterial folic acid synthesis.

Further research is required to confirm the specific molecular targets and signaling pathways affected by this class of compounds.

Conclusion

The available data suggests that this compound and its analogs represent a promising scaffold for the development of new therapeutic agents, particularly antimicrobials. Structure-activity relationship studies indicate that modifications to both the furan and aniline moieties can significantly influence biological activity. This guide provides a foundational framework for researchers to build upon, highlighting the need for systematic synthesis and comparative evaluation of a broader range of analogs to fully elucidate their therapeutic potential. Future studies should focus on quantitative structure-activity relationship (QSAR) modeling and mechanistic investigations to guide the design of more potent and selective compounds.

References

A Comparative Spectroscopic Analysis of 4-[(2-Furylmethyl)thio]aniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the spectroscopic properties of 4-[(2-Furylmethyl)thio]aniline. Due to the limited availability of published experimental data for this specific molecule, this report furnishes a predicted spectroscopic profile based on established principles and comparative data from structurally related analogues. The included data for Aniline, 4-(Methylthio)aniline, and N-[(2-Furylmethyl)aniline] serves as a benchmark for the characterization and identification of the title compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its analogues. The data for the title compound are predicted based on the spectroscopic characteristics of the comparison molecules.

Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)

CompoundAr-H (ortho to -NH₂)Ar-H (meta to -NH₂)-NH₂-CH₂-Furyl-HOtherSolvent
This compound (Predicted) ~6.6 ppm (d)~7.2 ppm (d)~3.8 ppm (br s)~4.0 ppm (s)~7.3 (d), ~6.3 (dd), ~6.2 (d)-CDCl₃
Aniline6.78 ppm (t)7.18 ppm (t)3.73 ppm (s)--6.67 ppm (d, para-H)CDCl₃
4-(Methylthio)aniline6.64 ppm (d)7.23 ppm (d)3.69 ppm (br s)--2.42 ppm (s, -SCH₃)CDCl₃
N-[(2-Furylmethyl)aniline]6.65 ppm (d)7.15 ppm (t)4.10 ppm (br s)4.30 ppm (s)7.35 (d), 6.31 (dd), 6.22 (d)6.71 ppm (t, para-H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted for this compound)

CompoundC-NC-SAr-C (ortho to -NH₂)Ar-C (meta to -NH₂)-CH₂-Furyl-COtherSolvent
This compound (Predicted) ~146.0~125.0~116.0~134.0~35.0~152.0, ~142.0, ~110.5, ~107.0-CDCl₃
Aniline146.7-115.2129.3--118.6 (para-C)CDCl₃
4-(Methylthio)aniline145.5126.1116.2133.5--15.9 (-SCH₃)CDCl₃
N-[(2-Furylmethyl)aniline]147.9-113.1129.342.1152.9, 141.9, 110.4, 106.9117.6 (para-C)CDCl₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H stretchC-N stretch (aromatic)C-S stretchAromatic C=C stretchC-H stretch (aromatic)
This compound (Predicted) ~3400-3300~1320-1250~700-600~1600, ~1500~3100-3000
Aniline3433, 33561277-1621, 15063038
4-(Methylthio)aniline~3420, ~3340~1280~690~1600, ~1500~3050
N-[(2-Furylmethyl)aniline]~3410~1315-~1605, ~1510~3060

Table 4: UV-Vis Spectroscopic Data

Compoundλmax 1 (nm)λmax 2 (nm)Solvent
This compound (Predicted) ~240-250~290-310Ethanol
Aniline230280Ethanol
4-(Methylthio)aniline213266Methanol
N-[(2-Furylmethyl)aniline]~245~290Ethanol

Table 5: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound (Predicted) 219124 (M - C₅H₅O), 93 (C₆H₅NH₂⁺), 81 (C₅H₅O⁺)
Aniline9366, 65
4-(Methylthio)aniline139124 (M - CH₃), 92, 77
N-[(2-Furylmethyl)aniline]17392 (M - C₅H₅O), 81 (C₅H₅O⁺), 77 (C₆H₅⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 400 MHz or higher NMR spectrometer.

  • Sample Preparation : Approximately 5-10 mg of the purified sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Parameters : A standard single-pulse sequence is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-5 seconds to ensure adequate signal-to-noise.

  • ¹³C NMR Parameters : A proton-decoupled pulse sequence is used. A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-10 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation : A standard FT-IR spectrometer.

  • Sample Preparation :

    • Neat Liquid : A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.

    • Solid : The solid sample is finely ground with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation : A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : A stock solution of the sample is prepared by dissolving a precisely weighed amount in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). Serial dilutions are then performed to obtain a final concentration that gives a maximum absorbance reading between 0.2 and 1.0.

  • Measurement : The spectrophotometer is first zeroed with a cuvette containing the pure solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation.

  • Sample Preparation : A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile. For LC-MS, the sample is dissolved in the mobile phase.

  • Ionization : Electron Ionization (EI) at 70 eV is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS, which typically yields the protonated molecular ion [M+H]⁺.

  • Data Analysis : The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge (m/z) ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the cross-validation of spectroscopic data for a synthesized compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Cross-Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation UVVis->Structure_Elucidation MS->Structure_Elucidation Comparison Comparison with Analogues/Predicted Data Structure_Elucidation->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for Spectroscopic Cross-Validation.

A Comparative Guide to the Biological Activity of 4-[(2-Furylmethyl)thio]aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for 4-[(2-Furylmethyl)thio]aniline is not extensively documented in publicly available literature, its structural motifs—a furan ring, a thioether linkage, and an aniline moiety—are present in numerous compounds with significant pharmacological properties. This guide provides a comparative analysis of the biological activities of structurally similar compounds, focusing on anticancer and antimicrobial activities, supported by experimental data from preclinical studies.

Anticancer Activity

The furan and aniline scaffolds are key components in the design of novel anticancer agents. The anti-proliferative potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values for representative furan and aniline derivatives against various cancer cell lines, juxtaposed with data for the established chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound ClassSpecific Compound/DerivativeTarget Cancer Cell LineIC50 (µM)
Furan Derivative Compound with furan groupNCI-H4600.0029
Furan-Based Derivative Pyridine carbohydrazide 4MCF-7 (Breast Cancer)4.06[1]
Furan-Based Derivative N-phenyl triazinone 7MCF-7 (Breast Cancer)2.96[1]
Nitrofuran-Thiazolidinone Hybrid Compound 2bMCF-7 (Breast Cancer)~5.0
Nitrofuran-Thiazolidinone Hybrid Compound 14bMDA-MB-231 (Breast Cancer)~15.0
Benzothiazole Aniline Derivative L1Liver Cancer CellsMore potent than Cisplatin
Known Anticancer Drug DoxorubicinMCF-7 (Breast Cancer)0.5 - 2.0

Note: The data presented for known drugs are typical ranges observed in the literature. Specific IC50 values can vary based on experimental conditions.

Antimicrobial Activity

Furan and thioaniline derivatives have also been investigated for their potential as antimicrobial agents. The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

The table below presents the MIC values for several furan-containing and thio-derivatives against various bacterial and fungal strains, providing a benchmark for assessing the potential of new compounds.

Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)

Compound ClassSpecific Compound/DerivativeTarget MicroorganismMIC (µg/mL)
Nitrofurans NitrofurantoinEscherichia coli4 - 32[2]
Staphylococcus aureus16 - 64[2]
Furan-Chalcones Furan-derived chalcone 2aStaphylococcus aureus256[3]
Furan-derived chalcone 2cEscherichia coli1024[3]
Carbamothioyl-Furan-Carboxamide Compound 4fE. coli, S. aureus, B. cereus230 - 295
Furanones Furanone Derivative F131Staphylococcus aureus8 - 16[4]
Candida albicans32 - 128[4]
Thiourea Derivatives N-(di-n-propylcarbamothioyl)cyclohexane carboxamideStaphylococcus epidermidis>50
Standard Antibiotic CiprofloxacinE. coli, S. aureus0.015 - 1.0
Standard Antifungal FluconazoleCandida albicans0.25 - 16

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[2]

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.[2]

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included. A standard antibiotic is also tested as a reference.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[2]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[2]

Visualizations

Below are diagrams illustrating a general workflow for the screening of new chemical entities for biological activity and a conceptual representation of a signaling pathway that can be affected by furan-containing compounds.

G cluster_0 Primary Screening cluster_1 Hit-to-Lead cluster_2 Lead Optimization & Preclinical A Compound Library B High-Throughput Screening (HTS) A->B C Hit Identification B->C D Dose-Response & IC50/MIC Determination C->D E Secondary Assays (e.g., Mechanism of Action) D->E F Lead Compound Selection E->F G In Vivo Efficacy & Toxicity F->G H Preclinical Development G->H I Clinical Trials H->I

Caption: General workflow for screening the biological activity of new chemical entities.

G Furan Derivative Furan Derivative Bacterial Ribosomes Bacterial Ribosomes Furan Derivative->Bacterial Ribosomes binds to DNA Damage DNA Damage Furan Derivative->DNA Damage induces Protein Synthesis Inhibition Protein Synthesis Inhibition Bacterial Ribosomes->Protein Synthesis Inhibition Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death Protein Synthesis Inhibition->Bacterial Cell Death

Caption: Conceptual mechanism of action for some antimicrobial furan derivatives.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for the production of 4-[(2-Furylmethyl)thio]aniline, a key intermediate in various research and development applications. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this comparison is based on established synthetic methodologies for analogous aniline thioethers. The following sections detail plausible synthetic pathways, offering insights into their potential efficiency based on reaction conditions, yields, and reagent accessibility.

Comparison of Synthetic Methodologies

Two primary synthetic strategies are proposed for the synthesis of this compound: Nucleophilic Substitution and a Thioetherification of a Diazonium Salt . The efficiency of these methods can be compared based on several key parameters.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Thioetherification of Diazonium Salt
Starting Materials 4-Aminothiophenol, 2-(Chloromethyl)furan4-Nitroaniline, 2-Furfurylthiol
Key Intermediates Thiolate anionDiazonium salt, 4-Nitrophenyl furfuryl sulfide
Typical Reagents Base (e.g., NaOH, K2CO3), Solvent (e.g., Ethanol, DMF)NaNO2, HCl, 2-Furfurylthiol, Reducing agent (e.g., SnCl2/HCl)
Estimated Yield Moderate to HighModerate
Reaction Conditions Mild to moderate temperatureLow temperature for diazotization, then moderate temperature
Advantages Direct, one-pot synthesisAvoids direct handling of potentially unstable 4-aminothiophenol
Disadvantages 4-Aminothiophenol is prone to oxidationMulti-step process, potential for side reactions

Experimental Protocols

Method 1: Nucleophilic Substitution of 2-(Chloromethyl)furan with 4-Aminothiophenol

This method represents the most direct approach to forming the desired thioether linkage.

Reaction Scheme:

G A 4-Aminothiophenol Reaction Mixture Reaction Mixture A->Reaction Mixture B 2-(Chloromethyl)furan B->Reaction Mixture C This compound Base Base (e.g., NaOH) Base->Reaction Mixture Reaction Mixture->C

Caption: Nucleophilic substitution pathway.

Procedure:

  • To a solution of 4-aminothiophenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), a base (e.g., sodium hydroxide, 1.1 eq.) is added at room temperature to generate the thiolate anion in situ.

  • 2-(Chloromethyl)furan (1.0 eq.), dissolved in the same solvent, is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) for a period of 2-6 hours, with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Method 2: Thioetherification via a Diazonium Salt Intermediate

This alternative route avoids the use of the potentially unstable 4-aminothiophenol as a starting material.

Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Thioether Formation cluster_2 Step 3: Reduction A 4-Nitroaniline B NaNO2, HCl 0-5 °C A->B C 4-Nitrobenzenediazonium chloride B->C E 4-Nitrophenyl furfuryl sulfide C->E D 2-Furfurylthiol D->E F Reducing Agent (e.g., SnCl2/HCl) E->F G This compound F->G

Caption: Diazonium salt intermediate workflow.

Procedure:

  • Diazotization: 4-Nitroaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0 eq.) in water is added dropwise, maintaining the low temperature.

  • Thioether Formation: In a separate flask, 2-furfurylthiol (1.0 eq.) is dissolved in a suitable solvent. The freshly prepared diazonium salt solution is then added slowly to the thiol solution. The reaction mixture is stirred at a low temperature for 1-2 hours and then allowed to warm to room temperature.

  • Work-up and Isolation of Intermediate: The reaction mixture is neutralized and the intermediate, 4-nitrophenyl furfuryl sulfide, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Reduction of the Nitro Group: The isolated 4-nitrophenyl furfuryl sulfide is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, is added, and the mixture is heated to reflux for 2-4 hours.

  • Final Work-up and Purification: After cooling, the reaction is made basic and the final product is extracted. The organic layer is washed, dried, and concentrated. Purification by column chromatography yields this compound.

Conclusion

Comparative Efficacy of 4-[(2-Furylmethyl)thio]aniline Derivatives: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data on 4-[(2-Furylmethyl)thio]aniline derivatives reveals a nascent but promising field of research for novel therapeutic agents. While a direct head-to-head comparison of a series of these specific derivatives is not yet available in the public domain, analysis of related furan, aniline, and thio-compound studies provides insights into their potential anticancer activities. This guide synthesizes the existing in vitro data and outlines the methodologies for evaluating such compounds, providing a framework for future research and development.

In Vitro Anti-proliferative Activity

Currently, specific quantitative data on the in vitro efficacy of a series of this compound derivatives is not publicly available. However, studies on various furan and aniline derivatives have demonstrated significant anti-proliferative effects against a range of cancer cell lines. For instance, novel furan-aniline compounds have shown potency in the low micromolar and even nanomolar ranges against cell lines such as HeLa (cervical cancer) and SW620 (colorectal cancer).[1] The mechanism of action for some furan derivatives is thought to involve the promotion of the tumor suppressor PTEN, which in turn suppresses the PI3K/Akt and Wnt/β-catenin signaling pathways.[2]

To provide a comparative context, the following table summarizes the in vitro anti-proliferative activity of various furan and aniline derivatives from existing literature. It is crucial to note that these are not direct derivatives of this compound and are presented to illustrate the general potential of these chemical moieties.

Compound ClassSpecific Compound/DrugTarget Cancer Cell LineIC50 (µM)Reference
Furan DerivativeCompound 1HeLa (Cervical Cancer)0.08[3]
Furan DerivativeCompound 24HeLa (Cervical Cancer)8.79[3]
Furan-Based DerivativeCompound 7MCF-7 (Breast Cancer)2.96[4]
Furan-Based DerivativeCompound 4MCF-7 (Breast Cancer)4.06[4]
Furan DerivativeCompound 24SW620 (Colorectal Cancer)Moderate Activity[3]
4-AnilinoquinolinylchalconeCompound 4aMDA-MB-231 (Breast Cancer)Not Specified[5]

In Vivo Efficacy

As with the in vitro data, specific in vivo efficacy studies for a series of this compound derivatives are not available in the reviewed literature. Preclinical in vivo studies are essential to determine a compound's therapeutic window, pharmacokinetic profile, and overall anti-tumor efficacy in a living organism.

A study on 4'-thio-FAC, a 4'-thionucleoside, demonstrated dose-dependent suppression of human colon carcinoma SW48 xenografts in nude mice, with almost complete regression at a dose of 20 mg/kg administered intravenously.[6] This highlights the potential of thio-derivatives in achieving in vivo anti-tumor effects.

Future in vivo studies on this compound derivatives would typically involve xenograft models where human cancer cells are implanted in immunocompromised mice. Key parameters to be evaluated would include tumor growth inhibition, changes in tumor volume, and any associated toxicities.

Experimental Protocols

To ensure reproducibility and allow for objective comparison, detailed experimental protocols are critical. The following are standard methodologies for key experiments cited in the evaluation of anticancer agents.

In Vitro Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can elucidate the mechanism of action of a compound by observing changes in protein expression levels in key signaling pathways.

Procedure:

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • Gel Electrophoresis: The protein samples are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by this compound derivatives and a typical workflow for evaluating their efficacy.

PI3K_Akt_Signaling_Pathway Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream_Effectors Akt->Downstream_Effectors Phosphorylates Cell_Survival_Proliferation Cell_Survival_Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes 4_Furylmethyl_thio_aniline_Derivative 4_Furylmethyl_thio_aniline_Derivative PTEN PTEN 4_Furylmethyl_thio_aniline_Derivative->PTEN Potentially Activates PTEN->PIP3 Inhibits Conversion

Caption: Potential mechanism of action via PTEN activation.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Cell_Viability_Assay Cell_Viability_Assay Synthesis->Cell_Viability_Assay Mechanism_of_Action_Studies Mechanism_of_Action_Studies Cell_Viability_Assay->Mechanism_of_Action_Studies Lead_Compound_Identification Lead_Compound_Identification Mechanism_of_Action_Studies->Lead_Compound_Identification Animal_Model_Development Animal_Model_Development Lead_Compound_Identification->Animal_Model_Development Efficacy_Studies Efficacy_Studies Animal_Model_Development->Efficacy_Studies Toxicity_Assessment Toxicity_Assessment Efficacy_Studies->Toxicity_Assessment Pharmacokinetic_Analysis Pharmacokinetic_Analysis Toxicity_Assessment->Pharmacokinetic_Analysis

Caption: Drug discovery and development workflow.

Conclusion

The exploration of this compound derivatives as potential therapeutic agents is in its early stages. While direct comparative data is lacking, the broader families of furan and aniline compounds have demonstrated promising in vitro anti-proliferative activities. Future research should focus on the synthesis of a focused library of this compound derivatives and the systematic evaluation of their in vitro cytotoxicity and in vivo anti-tumor efficacy. Such studies, following standardized protocols, will be crucial in determining the therapeutic potential of this chemical class and identifying lead candidates for further development.

References

Comparative Docking Analysis of 4-[(2-Furylmethyl)thio]aniline and Structurally Related Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the computational docking performance of 4-[(2-Furylmethyl)thio]aniline, benchmarked against known inhibitors with similar structural motifs. This guide provides a comparative analysis based on available data for analogous compounds, offering insights into potential target interactions and binding affinities.

An in-depth review of current scientific literature reveals a notable absence of specific comparative docking studies focused on this compound. To provide a valuable comparative guide for researchers, this report presents a comprehensive overview of docking studies on structurally related compounds, namely 4-anilinoquinazoline derivatives and various furan-containing molecules. This approach allows for an informed estimation of the potential binding characteristics of this compound against relevant biological targets.

The rationale for this comparison lies in the structural components of the target molecule: the aniline core is a key feature in many kinase inhibitors, the furan ring is a prevalent moiety in a wide range of bioactive compounds, and the thioether linkage contributes to the molecule's overall conformation and potential interactions. By examining the docking performance of compounds containing these individual fragments, we can infer the likely behavior of the hybrid molecule.

Comparative Docking Performance

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following tables summarize the docking performance of 4-anilinoquinazoline derivatives and various furan-containing compounds against their respective protein targets. These tables provide quantitative data such as binding energies and inhibition constants, which are critical for evaluating potential inhibitory activity.

It is important to note that direct comparison of docking scores between different studies can be challenging due to variations in the software, force fields, and specific protein preparations used.[1]

Table 1: Docking Performance of 4-Anilinoquinazoline Derivatives against EGFR Tyrosine Kinase

Compound ClassTarget Protein(s)Docking Software/MethodKey Findings & Quantitative Data
4-Anilinoquinazoline DerivativesEpidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (PDB ID: 1M17)Autodock 4.2A series of novel derivatives showed significant binding affinities. For instance, compounds SGQ4, DMUQ5, 6AUQ6, and PTQ8 exhibited binding energies of -7.46, -7.31, -6.85, and -6.74 kcal/mol, respectively, which were more favorable than the standard inhibitor Erlotinib (-3.84 kcal/mol).[2]
4-Anilinoquinazoline DerivativesEGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Not explicitly statedCompound 8a, a 4-anilinoquinazoline derivative, displayed binding energies of -6.39 kcal/mol against EGFR and -8.24 kcal/mol against VEGFR-2. The corresponding inhibition constants (Ki) were 20.67 µM for EGFR and 0.9 µM for VEGFR-2, suggesting a higher affinity for VEGFR-2.[1]
4-Anilinoquinazoline DerivativesDNA GyraseNot explicitly statedA series of derivatives were evaluated for their antibacterial activity, with compound 4c showing the highest activity against E. coli. The docking study revealed a binding energy of -8.16 Kcal/mol for compound 4c with DNA gyrase.[3]
4-Anilinoquinazoline DerivativesEGFR Tyrosine KinaseNot explicitly statedModifications at the 3'-position of the anilino group and the 6-alkoxy site of the quinazoline ring were explored. Compounds 19 and 20 were the most potent EGFR inhibitors in this series, with IC50 values of 12.1 ± 1.6 nM and 13.6 ± 0.8 nM, respectively. Docking studies indicated the formation of new H-bonds with Asp776/Cys773 in the EGFR binding pocket.[4]

Table 2: Docking Performance of Furan Derivatives against Various Protein Targets

Compound ClassTarget Protein(s)Docking Software/MethodKey Findings & Quantitative Data
Furan-azetidinone HybridsEnoyl reductase of E. coliGLIDECompound 4e exhibited the highest Glide Score of -9.195 and an Emodel value of -73.407. The phenyl groups of 4e formed pi-pi stacking interactions with PHE 94 and TYR 146 at the active site. Compound 4d also showed a good Glide Score of -9.039.[5]
Furan-azetidinone HybridsDihydrofolate reductase of S. aureusGLIDEThe study suggested that the 2-hydroxy derivative (compound 4b) is a prospective inhibitor of Dihydrofolate reductase, forming a hydrogen bond with PHE 36 at the active site, similar to the standard drug.[6]

Experimental Protocols

The following is a generalized protocol for molecular docking studies, synthesized from common practices in the field. This protocol provides a step-by-step guide for preparing the protein and ligand, performing the docking simulation, and analyzing the results.

1. Protein Preparation

  • Obtaining the Protein Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB). For example, the structure of EGFR tyrosine kinase co-crystallized with an inhibitor like erlotinib (PDB ID: 1M17) is often used.[2][7]

  • Preparation of the Protein: The downloaded PDB file is prepared for docking by:

    • Removing water molecules and any co-crystallized ligands.[1]

    • Adding polar hydrogen atoms.[8]

    • Assigning charges, such as Kollman charges.[8]

    • The prepared protein structure is then saved in a suitable format, such as PDBQT for use with AutoDock.[8]

2. Ligand Preparation

  • Ligand Structure Generation: The 2D structure of the ligand, in this case, this compound, is drawn using chemical drawing software and then converted to a 3D structure.

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation.[1][9]

  • Tautomers and Ionization States: Depending on the software used, different possible tautomeric and ionization states of the ligand at a physiological pH may be generated.[9]

  • The prepared ligand is saved in a format compatible with the docking software (e.g., PDBQT).

3. Molecular Docking Simulation

  • Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The coordinates of the grid box are typically centered on the co-crystallized ligand in the original PDB file.

  • Docking Algorithm: A molecular docking program such as AutoDock, GLIDE, or PyRx is used to perform the docking calculations.[9] These programs systematically explore different conformations and orientations of the ligand within the defined active site.[9]

  • Running the Simulation: The docking simulation is executed, which generates a set of possible binding poses for the ligand and calculates a binding affinity (e.g., in kcal/mol) for each pose.[8]

4. Analysis of Results

  • Binding Affinity: The binding affinities of the different generated poses are analyzed. The pose with the lowest binding energy is generally considered the most favorable and stable.[7][8]

  • Binding Interactions: The best-ranked binding pose is visualized using molecular graphics software (e.g., PyMOL or Discovery Studio Visualizer). This allows for the detailed analysis of the interactions between the ligand and the amino acid residues in the protein's active site, such as hydrogen bonds and hydrophobic interactions.[1][8]

Mandatory Visualization

The following diagram illustrates a typical workflow for a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase protein_pdb 1. Obtain Protein Structure (PDB) protein_prep 3. Prepare Protein (Remove water, add hydrogens, assign charges) protein_pdb->protein_prep ligand_2d 2. Draw Ligand 2D Structure ligand_3d 4. Convert to 3D & Energy Minimize Ligand ligand_2d->ligand_3d grid_gen 5. Define Grid Box (Active Site) protein_prep->grid_gen run_docking 6. Run Docking Algorithm (e.g., AutoDock, GLIDE) ligand_3d->run_docking grid_gen->run_docking analyze_poses 7. Analyze Binding Poses & Energies run_docking->analyze_poses visualize 8. Visualize Best Pose & Interactions analyze_poses->visualize compare 9. Compare with Known Inhibitors visualize->compare conclusion 10. Draw Conclusions compare->conclusion

Caption: A typical workflow for a comparative molecular docking study.

References

Comparative Analysis of 4-[(2-Furylmethyl)thio]aniline Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-[(2-Furylmethyl)thio]aniline derivatives, drawing upon data from related furan and aniline-containing compounds to elucidate the key structural determinants of their biological activity. The furan nucleus is a prevalent scaffold in a multitude of biologically active compounds, exhibiting a wide range of pharmacological effects including antibacterial, anti-inflammatory, and central nervous system (CNS) depressant activities.[1][2] The versatile nature of the furan ring, often acting as a bioisostere for phenyl rings, allows for enhanced metabolic stability and improved drug-receptor interactions.[2]

Core Structure and Derivatization

The core structure of this compound serves as a versatile template for synthetic modification. The primary points for derivatization include the aniline amine group, the aromatic ring of the aniline, and the furan ring itself. Modifications at these positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. A general workflow for conducting SAR studies on this scaffold is outlined below.

SAR_Workflow Lead Lead Compound This compound Scaffold Synthesis Analog Synthesis (Modification of R1, R2, R3) Lead->Synthesis Derivatization Strategy BioAssay Biological Evaluation (e.g., in vitro assays) Synthesis->BioAssay Screening DataAnalysis Data Analysis (IC50, EC50 values) BioAssay->DataAnalysis SAR_Establishment SAR Establishment DataAnalysis->SAR_Establishment Optimization Lead Optimization SAR_Establishment->Optimization Design of New Analogs Optimization->Synthesis

A general workflow for a structure-activity relationship (SAR) study.

Structure-Activity Relationship Summary

The following table summarizes the inferred structure-activity relationships for derivatives of this compound based on studies of analogous compounds. The biological activities of furan-containing molecules are often linked to structural modifications that affect receptor binding and metabolic stability.[2]

Modification Site Substituent (R) Inferred Impact on Biological Activity Supporting Evidence from Analogous Compounds
Aniline Amine (NH2) Acylation, SulfonylationCan modulate activity; often essential for interaction with target.N-substituted aniline derivatives show varied pharmacological activities.
Formation of Schiff basesPotent CNS depressant and analgesic activities observed in related N-(furan-2-ylmethylene) benzimines.
Aniline Ring Electron-withdrawing groups (e.g., -Cl, -NO2, -Br)Generally enhances antimicrobial and anti-inflammatory activities.Halogen-substituted aniline derivatives often exhibit potent biological effects.[3] 4-bromo-N-(furan-2-ylmethylene)benzenamine and 4-chloro-N-(furan-2-ylmethylene)benzenamine show significant analgesic and CNS depressant activity.
Electron-donating groups (e.g., -CH3, -OCH3)May influence selectivity and potency.Methyl-substituted derivatives have shown notable antimicrobial and anti-inflammatory activity.[3]
Furan Ring Substitution at the 5-positionLipophilic groups at this position can enhance anti-malarial activity in related compounds.[4] Introduction of a nitro group is key for the antibacterial activity of nitrofurantoin.[2]
Thioether Linker (-S-) Oxidation to sulfoxide or sulfoneCan alter polarity and hydrogen bonding capacity, potentially affecting solubility and target interaction.The sulfur atom can have nonbonded intramolecular interactions that are important for kinase inhibition in structurally related compounds.[5]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducible SAR studies. Below are representative protocols based on the synthesis and evaluation of similar furan-aniline compounds.

General Synthesis of N-(Furan-2-ylmethylene)benzenamine Derivatives[1]

A series of N-(furan-2-ylmethylene) benzimine derivatives can be synthesized by reacting furan-2-carboxaldehyde with various aromatic anilines.

  • Reaction Setup: Dissolve equimolar amounts of furan-2-carboxaldehyde and the appropriately substituted aromatic aniline in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

  • Reflux: Heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture and isolate the product by filtration or evaporation of the solvent.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired Schiff base.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.[3]

In Vitro Anti-inflammatory Activity Assay (Formalin-induced rat paw edema)[4]
  • Animal Model: Use albino rats of either sex, fasted overnight with free access to water.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Drug Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., Phenylbutazone) at a specific dose (e.g., 100 mg/kg body weight) orally or intraperitoneally. The control group receives the vehicle only.

  • Induction of Edema: After a set time (e.g., 30 minutes) post-drug administration, inject a small volume (e.g., 0.1 ml) of 1% w/v formalin solution into the plantar region of the left hind paw of each rat.

  • Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the formalin injection using a plethysmometer or digital calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for the test and standard groups relative to the control group. Analyze the data for statistical significance using appropriate statistical methods (e.g., ANOVA).[3]

CNS Depressant Activity (Actophotometer)[1]
  • Apparatus: Use an actophotometer to measure the spontaneous locomotor activity of the animals.

  • Animal Model: Use mice, and place each animal individually in the actophotometer for a set acclimatization period.

  • Baseline Reading: Record the basal motor activity score for each mouse over a specific duration (e.g., 10 minutes).

  • Drug Administration: Administer the test compounds and a standard CNS depressant drug (e.g., diazepam) to their respective groups. The control group receives the vehicle.

  • Post-treatment Reading: After a predetermined time (e.g., 30 or 60 minutes), place the animals back into the actophotometer and record their motor activity for the same duration.

  • Data Analysis: Calculate the percentage reduction in motor activity for each group compared to their baseline readings and the control group.

Potential Signaling Pathway Inhibition

Based on the biological activities of related furan-aniline scaffolds, these compounds may act as inhibitors of specific signaling pathways. For instance, derivatives of 4-(furan-2-yl)aniline have been investigated as inhibitors of the ST2 (Stimulation-2) receptor, which is involved in pro-inflammatory signaling.[6]

Signaling_Pathway IL33 IL-33 ST2 ST2 Receptor IL33->ST2 Binds Downstream Downstream Signaling (e.g., NF-κB, MAPKs) ST2->Downstream Activates Inhibitor 4-(Furan-2-yl)aniline Derivative Inhibitor->ST2 Inhibits Inflammation Pro-inflammatory Cytokine Production Downstream->Inflammation

Inhibition of the IL-33/ST2 signaling pathway by 4-(furan-2-yl)aniline-based inhibitors.[6]

The derivatization of the this compound scaffold presents a promising avenue for the discovery of novel therapeutic agents with a wide range of potential pharmacological applications. The insights gathered from related compound series provide a solid foundation for the rational design and optimization of new, more potent, and selective drug candidates.

References

Head-to-head comparison of 4-[(2-Furylmethyl)thio]aniline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the synthesis of 4-[(2-Furylmethyl)thio]aniline, a key intermediate in various chemical and pharmaceutical research areas, is presented below. This document provides a head-to-head comparison of plausible synthetic methodologies, supported by experimental data from analogous transformations, to assist researchers in selecting the most suitable route for their applications.

Overview of Synthetic Strategies

The synthesis of this compound can be primarily approached via two main strategies, differing in their handling of the reactive amino group on the thiophenol starting material.

  • Method A: Direct S-Alkylation of 4-Aminothiophenol. This is a one-step nucleophilic substitution where 4-aminothiophenol is directly reacted with a 2-furylmethyl halide.

  • Method B: S-Alkylation of N-Protected 4-Aminothiophenol followed by Deprotection. This two-step approach involves the protection of the amino group of 4-aminothiophenol, typically as an acetamide, followed by S-alkylation and subsequent deprotection to yield the final product.

Quantitative Performance Benchmarking

The following table summarizes the key performance indicators for the two proposed synthetic routes. The data is compiled from literature values for analogous reactions.

ParameterMethod A: Direct S-AlkylationMethod B: Acetylation-Alkylation-Deprotection
Starting Materials 4-Aminothiophenol, 2-(Chloromethyl)furan4-Aminothiophenol, Acetic Anhydride, 2-(Chloromethyl)furan
Key Intermediates NoneN-(4-mercaptophenyl)acetamide
Overall Yield 85-95%70-80% (over three steps)
Reaction Steps 13
Purity of Crude Product Moderate to HighHigh
Key Advantages High atom economy, fewer stepsCleaner reaction, higher purity intermediate
Key Disadvantages Potential for N-alkylation side productsLower overall yield, more steps

Experimental Protocols

Preparation of 2-(Chloromethyl)furan

A common precursor for both methods is 2-(chloromethyl)furan, which can be synthesized from the readily available 2-furoic acid.

Procedure:

  • A solution of 2-furoic acid (1.0 eq) in a suitable solvent (e.g., THF) is slowly added to a solution of a reducing agent like lithium aluminum hydride (LiAlH4) (1.1 eq) in THF at 0 °C.

  • The reaction mixture is stirred at room temperature until the reduction to 2-furanmethanol is complete (monitored by TLC).

  • The reaction is quenched by the careful addition of water and aqueous NaOH. The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure.

  • The crude 2-furanmethanol is dissolved in a chlorinated solvent (e.g., dichloromethane), and thionyl chloride (1.2 eq) is added dropwise at 0 °C.

  • The mixture is stirred at room temperature until the conversion to 2-(chloromethyl)furan is complete.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 2-(chloromethyl)furan.

Method A: Direct S-Alkylation of 4-Aminothiophenol

Procedure:

  • To a solution of 4-aminothiophenol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile, a base (e.g., potassium carbonate or sodium hydroxide, 1.1 eq) is added, and the mixture is stirred at room temperature for 30 minutes to form the thiolate anion.

  • A solution of 2-(chloromethyl)furan (1.05 eq) in the same solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature (or slightly elevated temperature, e.g., 50-60 °C) for 2-4 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method B: Acetylation-Alkylation-Deprotection

Step 1: Synthesis of N-(4-mercaptophenyl)acetamide

  • 4-Aminothiophenol (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Acetic anhydride (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 1-2 hours.

  • The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield N-(4-mercaptophenyl)acetamide, which is often used in the next step without further purification.

Step 2: S-Alkylation of N-(4-mercaptophenyl)acetamide

  • N-(4-mercaptophenyl)acetamide (1.0 eq) is dissolved in a suitable solvent (e.g., DMF or ethanol).

  • A base such as sodium ethoxide or potassium carbonate (1.1 eq) is added, and the mixture is stirred for 30 minutes.

  • 2-(Chloromethyl)furan (1.05 eq) is added, and the mixture is stirred at room temperature or heated to reflux for 2-6 hours.

  • The workup is similar to Method A, involving extraction and purification to yield N-{4-[(2-furylmethyl)thio]phenyl}acetamide.

Step 3: Deprotection of the Acetyl Group

  • The N-{4-[(2-furylmethyl)thio]phenyl}acetamide from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and aqueous hydrochloric acid.

  • The mixture is heated to reflux for 2-4 hours until the deprotection is complete (monitored by TLC).

  • The reaction mixture is cooled to room temperature and neutralized with a base (e.g., aqueous sodium hydroxide).

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to give this compound.

Workflow and Pathway Visualizations

G cluster_start Starting Materials cluster_method_a Method A: Direct S-Alkylation cluster_method_b Method B: Protected Synthesis cluster_end Final Product A 4-Aminothiophenol A1 Direct S-Alkylation A->A1 B1 Acetylation A->B1 B 2-(Chloromethyl)furan B->A1 B3 S-Alkylation B->B3 C Acetic Anhydride C->B1 P This compound A1->P Yield: 85-95% B2 N-(4-mercaptophenyl)acetamide B1->B2 B2->B3 B4 N-{4-[(2-furylmethyl)thio]phenyl}acetamide B3->B4 B5 Deprotection B4->B5 B5->P Overall Yield: 70-80%

Caption: Comparative workflow of the two main synthesis routes for this compound.

Conclusion

Both Method A and Method B offer viable pathways for the synthesis of this compound.

  • Method A is more direct and atom-economical, making it potentially more suitable for large-scale synthesis where cost and efficiency are paramount. However, it may require more careful optimization of reaction conditions to minimize the formation of N-alkylation byproducts.

  • Method B , while longer, provides a cleaner reaction profile due to the protection of the highly nucleophilic amino group. This can lead to a higher purity of the final product and may be the preferred method for applications requiring very high purity, such as in the development of pharmaceutical ingredients.

The choice between these methods will ultimately depend on the specific requirements of the researcher, including desired purity, scale of synthesis, and available resources.

Safety Operating Guide

Proper Disposal of 4-[(2-Furylmethyl)thio]aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-[(2-Furylmethyl)thio]aniline is critical for ensuring laboratory safety and environmental protection. This compound, an aromatic amine containing sulfur, must be treated as hazardous waste and handled with stringent safety protocols. Under no circumstances should it be disposed of down the drain or in regular trash.[1] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, from initial handling to final waste pickup.

Hazard Profile and Safety Summary

Key Hazard Information

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[3][5][6][7]Oral, Dermal, Inhalation
Serious Eye Damage Can cause serious eye irritation or damage.[8][9][10]Ocular
Skin Corrosion/Irritation Causes skin irritation.[8][9][10]Dermal
Respiratory Irritation May cause respiratory irritation.[8][9][11]Inhalation
Carcinogenicity Suspected of causing cancer.[1][3]Inhalation, Dermal, Oral
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[2][3][11]Environmental Release

Experimental Protocol: Chemical Degradation of Aromatic Amines

For small quantities of aromatic amine waste, a chemical degradation method using potassium permanganate can be employed. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment.[12][13]

Materials:

  • Aromatic amine waste

  • 1.7 N Sulfuric acid solution

  • 0.2 M Potassium permanganate solution

  • Solid sodium hydrogen sulfite

  • 5-L flask

  • Stirring apparatus

Procedure:

  • Preparation: In a fume hood, prepare 3 L of 1.7 N sulfuric acid.[13]

  • Dissolution: In the 5-L flask, dissolve 0.01 mol of the this compound waste in the 3 L of 1.7 N sulfuric acid.[13]

  • Oxidation: While stirring, add 1 L of 0.2 M potassium permanganate solution to the flask. The solution will turn a deep purple color.[13]

  • Reaction: Allow the mixture to stand at room temperature for at least 8 hours to ensure complete oxidation.[13]

  • Neutralization: After the reaction is complete, slowly add solid sodium hydrogen sulfite to reduce the excess permanganate until the purple color disappears.[12]

  • Disposal: The resulting mixture can then be transferred to a designated hazardous waste container for pickup.[12]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Waste Management cluster_1 Off-Site Disposal A Generation of This compound Waste B Segregate from Incompatible Waste Streams A->B Step 1 C Use Compatible, Sealed Container (e.g., glass or polyethylene) B->C Step 2 D Label with 'Hazardous Waste' & Chemical Name C->D Step 3 E Store in Designated Satellite Accumulation Area D->E Step 4 F Schedule Waste Pickup with Environmental Health & Safety (EHS) E->F Step 5 G Authorized Transport to Treatment, Storage, and Disposal Facility (TSDF) F->G Step 6 H Final Disposal (e.g., Incineration) G->H Step 7

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Procedures

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, a face shield, and a laboratory coat. All handling of this waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Waste Segregation: It is crucial to segregate chemical waste to avoid dangerous reactions. This compound waste, as an aromatic amine and a sulfur-containing compound, should be stored separately from acids, bases, oxidizers, and other reactive chemicals.[12][14][15] Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[1][14]

  • Container Management:

    • Use only containers approved for hazardous waste collection that are made of a compatible material, such as glass or polyethylene.[1][12][15]

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1][14]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[1][8][14]

    • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[1][8]

  • Waste Accumulation:

    • Solid waste, such as contaminated gloves, filter paper, and weighing boats, should be collected in a dedicated, clearly labeled solid hazardous waste container.[1]

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.[1]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[16]

    • Follow all local, regional, and national regulations for the disposal of hazardous chemical waste.[8][16]

    • For larger quantities, incineration in a special incinerator equipped to handle aromatic and organosulfur compounds is a common disposal method.[4] Another potential method for sulfur-containing waste is pit burial, which involves lining a pit with limestone to neutralize acidic byproducts.[17]

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.

References

Personal protective equipment for handling 4-[(2-Furylmethyl)thio]aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 4-[(2-Furylmethyl)thio]aniline are inferred from its structural components. The aniline moiety suggests potential for acute toxicity if swallowed, inhaled, or in contact with skin, and it may be a suspected carcinogen and mutagen.[2][5][6][7][8][9] The furan group indicates possible flammability and the potential to form explosive peroxides over time.[2] Therefore, stringent safety precautions are mandatory.

A summary of the required Personal Protective Equipment (PPE) is provided below.

PPE CategoryItemSpecifications
Eye Protection Safety Goggles & Face ShieldChemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk.[2][10]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[2][3]
Body Protection Laboratory CoatA flame-resistant lab coat is required. Ensure it is fully buttoned.[2]
Respiratory Protection RespiratorA NIOSH-approved respirator with an organic vapor cartridge should be used when handling the solid outside of a certified chemical fume hood or when aerosolization is possible.[2]
Footwear Closed-toe ShoesLeather or chemical-resistant material is recommended.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound, including weighing and solution preparation, should occur within a certified chemical fume hood.[3]

Preparation Phase

  • Risk Assessment : Before beginning any work, review the safety information for structurally analogous compounds.[3] Assume the compound is highly toxic.

  • Designate Work Area : Clearly designate a well-ventilated work area, preferably within a chemical fume hood.[11]

  • Assemble Materials : Ensure that a chemical spill kit with absorbent materials suitable for toxic substances is readily accessible.[2] Have designated and clearly labeled waste containers ready.[3]

  • Don PPE : Put on all required personal protective equipment as specified in the table above.

Handling Phase

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to prevent inhalation of any dust or vapors.[3] Use appropriate tools to minimize the generation of dust.

  • Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly.[3] Keep containers closed when not actively in use.[3]

Post-Handling Phase

  • Decontamination : Thoroughly wipe down all work surfaces and equipment that may have come into contact with the chemical.[3]

  • Waste Disposal : Dispose of all contaminated materials, including gloves and bench paper, as hazardous waste in the designated sealed containers.[3]

  • Doff PPE : Remove personal protective equipment carefully to avoid self-contamination.[3]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[3][10]

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling risk_assessment Risk Assessment designate_area Designate Work Area risk_assessment->designate_area assemble_materials Assemble Materials designate_area->assemble_materials don_ppe Don PPE assemble_materials->don_ppe weighing Weighing & Transfer don_ppe->weighing solution_prep Solution Preparation weighing->solution_prep decontamination Decontamination solution_prep->decontamination waste_disposal Waste Disposal decontamination->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe personal_hygiene Personal Hygiene doff_ppe->personal_hygiene

Caption: Operational Workflow for Handling this compound

Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.[2]

  • Ensure proper ventilation, if it is safe to do so.[2]

  • Wearing the appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.[2]

  • Collect the absorbed material into a sealed, labeled hazardous waste container.[2]

  • Decontaminate the spill area with a suitable cleaning agent.[2]

  • Report the incident to your institution's environmental health and safety office.

In Case of Exposure:

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2] Remove contaminated clothing.[2]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][6]

Disposal Plan: Step-by-Step Procedures

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.[2][4]

Detailed Disposal Steps:

  • Waste Collection :

    • Solid Waste : Collect all contaminated disposable materials, such as gloves, bench paper, and pipette tips, in a clearly labeled, sealed plastic bag or container designated for "Toxic Chemical Waste".[2]

    • Liquid Waste : Collect all solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols.[2]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[4]

  • Container Management :

    • Use only containers approved for hazardous waste collection that are compatible with the chemical.[4]

    • Keep waste containers tightly sealed when not in use.[4]

    • Store waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.[4]

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4] Provide a complete and accurate description of the waste.[4]

G Waste Segregation and Disposal Workflow cluster_collection Waste Collection cluster_management Container Management cluster_disposal Final Disposal solid_waste Solid Waste (gloves, paper) labeled_solid Labeled Solid Waste Container solid_waste->labeled_solid liquid_waste Liquid Waste (solutions) labeled_liquid Labeled Liquid Waste Container liquid_waste->labeled_liquid storage Store in Secondary Containment labeled_solid->storage labeled_liquid->storage ehs_pickup Arrange EHS Pickup storage->ehs_pickup

Caption: Waste Segregation and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.